Amythiamicin B
Description
isolated from Amycolatopsis
Structure
2D Structure
Properties
CAS No. |
156620-48-3 |
|---|---|
Molecular Formula |
C50H53N15O9S6 |
Molecular Weight |
1200.5 g/mol |
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]-2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C50H53N15O9S6/c1-20(2)35-48-61-31(19-79-48)46-57-27(15-76-46)38-23(9-10-24(54-38)45-59-30(18-77-45)42(72)56-26(14-66)50(74)65-11-7-8-32(65)39(51)69)44-58-29(17-75-44)41(71)55-25(12-33(67)52-6)47-64-37(22(5)80-47)43(73)63-36(21(3)4)49-60-28(16-78-49)40(70)53-13-34(68)62-35/h9-10,15-21,25-26,32,35-36,66H,7-8,11-14H2,1-6H3,(H2,51,69)(H,52,67)(H,53,70)(H,55,71)(H,56,72)(H,62,68)(H,63,73) |
InChI Key |
ZVLJONLPGJUTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amythiamicin B; |
Origin of Product |
United States |
Foundational & Exploratory
Amythiamicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Amycolatopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of highly modified cyclic peptides containing thiazole rings and other unusual amino acids.[1] Thiopeptides are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2] this compound, produced by the actinomycete Amycolatopsis sp. strain MI481-42F4, is a subject of significant interest due to its potential as a novel therapeutic agent.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₃N₁₅O₉S₆ | UniProt |
| Molecular Weight | 1200.2549 Da | [4] |
| Appearance | White powder | [3] |
| Solubility | Soluble in methanol, DMSO; slightly soluble in water | [3] |
| UV λmax (MeOH) | 220, 275, 320 (sh) nm | [3] |
Mass Spectrometry Data for this compound
| Ion | m/z | Method | Reference |
| [M+H]⁺ | 1200.2549 | FAB-MS | [4] |
Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | 0.05 | [3] |
| Staphylococcus aureus 209P | 0.05 | [3] |
| Staphylococcus aureus MS9610 (MRSA) | 0.1 | [3] |
| Bacillus subtilis PCI 219 | 0.025 | [3] |
| Micrococcus luteus PCI 1001 | 0.012 | [3] |
| Enterococcus faecalis | >100 | [5] |
Note: this compound shows no significant activity against Gram-negative bacteria and fungi.[3]
¹H and ¹³C NMR Data for this compound
Detailed ¹H and ¹³C NMR chemical shift and coupling constant data for this compound are not fully available in the cited literature. The structural elucidation of amythiamicins A, B, and C was achieved through a combination of chemical degradation and NMR spectral analyses, but the complete spectral data for each compound is not provided in the primary publications.
Experimental Protocols
Fermentation of Amycolatopsis sp. MI481-42F4
Objective: To cultivate Amycolatopsis sp. MI481-42F4 for the production of this compound.
Materials:
-
Amycolatopsis sp. MI481-42F4 culture
-
Seed medium: Glucose 2.0%, Soluble starch 1.0%, Yeast extract 0.5%, Polypeptone 0.5%, Meat extract 0.2%, CaCO₃ 0.2% (pH 7.2 before sterilization)
-
Production medium: Soluble starch 5.0%, Soybean meal 2.0%, Yeast extract 0.2%, NaCl 0.2%, K₂HPO₄ 0.05%, MgSO₄·7H₂O 0.05%, FeSO₄·7H₂O 0.001%, MnSO₄·4-6H₂O 0.001%, ZnSO₄·7H₂O 0.001%, Adekanol LG-109 (antifoaming agent) 0.05% (pH 7.0 before sterilization)
-
Shaker incubator
Protocol:
-
Inoculate a loopful of Amycolatopsis sp. MI481-42F4 from a slant culture into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium.
-
Incubate the seed culture on a rotary shaker at 220 rpm at 28°C for 48 hours.
-
Transfer 5 mL of the seed culture to a 500-mL Erlenmeyer flask containing 100 mL of the production medium.
-
Incubate the production culture on a rotary shaker at 220 rpm at 28°C for 5 to 6 days.
-
Monitor the production of this compound by bioassay against Staphylococcus aureus.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of Amycolatopsis sp. MI481-42F4
-
Filter aid (e.g., Celite)
-
Acetone
-
Diaion HP-20 resin
-
Methanol
-
Sephadex LH-20 resin
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
Protocol:
-
Extraction:
-
Harvest the fermentation broth (approximately 10 liters).
-
Add an equal volume of acetone to the broth and stir for 1 hour.
-
Filter the mixture through a bed of filter aid to separate the mycelial cake from the filtrate.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
-
Adsorption Chromatography:
-
Apply the concentrated aqueous solution to a column of Diaion HP-20 (2 liters).
-
Wash the column with water and then with 50% aqueous methanol.
-
Elute the active fraction with methanol.
-
Concentrate the eluate to dryness to yield a crude powder.
-
-
Gel Filtration Chromatography:
-
Dissolve the crude powder in a small volume of methanol.
-
Apply the solution to a Sephadex LH-20 column (5 x 100 cm) equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Combine the active fractions and concentrate to obtain a semi-purified powder.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the semi-purified powder in methanol.
-
Inject the solution onto a reverse-phase C18 HPLC column.
-
Perform a gradient elution with a mobile phase consisting of acetonitrile and water containing 0.1% TFA. A typical gradient might be from 20% to 60% acetonitrile over 30 minutes.
-
Monitor the elution at 275 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a white powder.
-
Mandatory Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of protein synthesis.
Conclusion
This compound represents a promising thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria. The methodologies outlined in this guide provide a framework for its production, isolation, and initial characterization. Further research is warranted to fully elucidate its detailed spectroscopic properties, explore its biosynthetic pathway, and further investigate its mechanism of action to support its potential development as a therapeutic agent in an era of growing antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Amythiamicin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amythiamicin B is a member of the thiopeptide class of antibiotics, known for their potent activity against Gram-positive bacteria. This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound. The structural elucidation, accomplished through a combination of chemical degradation and advanced spectroscopic techniques, is detailed, alongside key quantitative data. Furthermore, this guide presents the complex chemical architecture of this compound, including the stereochemical assignments of its constituent amino acid residues, in a clear and accessible format to support ongoing research and development efforts in the field of antibiotic drug discovery.
Chemical Structure and Properties
This compound is a macrocyclic peptide antibiotic characterized by a highly modified and cross-linked framework. The core structure is comprised of multiple thiazole rings, a substituted pyridine, and a unique seryl-prolyl dipeptide side chain. The systematic IUPAC name for this compound is N-((S)-1-((R)-2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl)-2-((12Z,22Z,42Z,82Z,122Z,7R,11R,18R)-11,18-diisopropyl-85-methyl-7-(2-(methylamino)-2-oxoethyl)-5,9,13,16-tetraoxo-6,10,14,17-tetraaza-1(4,2),2,4,8,12(2,4)-pentathiazola-3(2,3)-piperidinacyclooctadecaphane-36-yl)thiazole-4-carboxamide.[1]
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C50H53N15O9S6 | [1] |
| Molecular Weight | 1200.43 g/mol | [1] |
| Exact Mass | 1199.2475 | [1] |
| Elemental Analysis | C, 50.03%; H, 4.45%; N, 17.50%; O, 11.99%; S, 16.02% | [1] |
Stereochemistry
The complex structure of this compound contains multiple chiral centers, the precise stereochemical configuration of which is crucial for its biological activity. The stereochemistry of the amino acid components was determined to be L for both serine and proline residues through chiral High-Performance Liquid Chromatography (HPLC) analysis of the acid hydrolysate.[2] The stereochemical configurations at other chiral centers within the macrocycle have been defined through total synthesis and extensive 2D NMR studies, as reflected in the IUPAC name.
Structural Elucidation
The definitive structure of this compound was elucidated through a combination of chemical and spectroscopic methods.
Experimental Protocols
Acid Hydrolysis and Amino Acid Analysis: The constituent amino acids of this compound were identified by complete acid hydrolysis followed by amino acid analysis.
-
Protocol: A sample of this compound was hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. The resulting hydrolysate was dried and the amino acid composition was determined using an automated amino acid analyzer.
-
Chiral HPLC: The stereochemistry of the serine and proline residues was determined by chiral HPLC analysis of the acid hydrolysate after derivatization.[2]
Spectroscopic Analysis: A suite of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), was pivotal in assembling the complex macrocyclic structure and the side chain.
-
NMR Spectroscopy: 1H and 13C NMR spectra were acquired in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN). Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms within the molecule. The HMBC experiments were particularly crucial for determining the linkages between the various amino acid and thiazole fragments.
Chemical Structure Diagram
The following diagram illustrates the chemical structure of this compound, with key stereocenters indicated.
Caption: Chemical structure overview of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. The elucidation of its complex architecture, a testament to modern spectroscopic and chemical methods, provides a solid foundation for further research. A thorough understanding of its structure-activity relationships is paramount for the development of new and effective antibiotics based on the thiopeptide scaffold. The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
The Uncharted Path: Elucidating the Biosynthesis of Amythiamicin B in Actinobacteria
For Immediate Release
A Deep Dive into the Hypothetical Biosynthetic Machinery of a Promising Thiopeptide Antibiotic
Shanghai, China – November 19, 2025 – Amythiamicin B, a trisubstituted pyridine thiopeptide antibiotic produced by the actinobacterium Amycolatopsis sp., has demonstrated notable activity against Gram-positive bacteria, including multi-drug resistant strains.[1][2] Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of thiopeptide antibiotic biosynthesis to propose a putative pathway for this compound, offering a roadmap for researchers and drug development professionals.
While a definitive, experimentally validated pathway is not yet available, the chemical structure of this compound and established knowledge of similar natural products from actinobacteria allow for the construction of a hypothetical biosynthetic framework. This framework is centered around a ribosomally synthesized and post-translationally modified peptide (RiPP) or a non-ribosomal peptide synthetase (NRPS) assembly line, followed by extensive tailoring reactions.
A Postulated Biosynthetic Route to this compound
The biosynthesis of this compound is hypothesized to commence with a precursor peptide containing serine and cysteine residues, the building blocks for the characteristic thiazole and pyridine rings.[3] The pathway likely involves a series of enzymatic modifications, including cyclodehydrations, dehydrogenations, and potentially the action of cytochrome P450 enzymes for oxidative cross-linking.
Key Hypothetical Stages:
-
Precursor Peptide Synthesis: A precursor peptide is assembled, likely by the ribosome or an NRPS complex. This peptide would contain the specific sequence of amino acids that are later modified to form the core scaffold of this compound.
-
Formation of Thiazoline/Oxazoline Rings: Cysteine and serine/threonine residues within the precursor peptide undergo enzyme-catalyzed cyclodehydration to form thiazoline and oxazoline rings, respectively. This is a hallmark of thiopeptide antibiotic biosynthesis.[3]
-
Dehydrogenation to Thiazole/Oxazole: The intermediate thiazoline/oxazoline rings are subsequently dehydrogenated to form the stable aromatic thiazole and oxazole rings.[3]
-
Pyridine Ring Formation: The central trisubstituted pyridine core is proposed to be formed through a complex series of reactions, possibly involving a hetero-Diels-Alder reaction or other intramolecular cyclizations of modified serine and cysteine residues.[3]
-
Tailoring Modifications: Additional enzymes, potentially including methyltransferases, acyltransferases, and oxidoreductases, would carry out the final tailoring steps to yield the mature this compound molecule.
Experimental Protocols for Pathway Elucidation
To validate and fully characterize the biosynthetic pathway of this compound, a series of established experimental methodologies would be required. The following protocols are standard approaches in the field of natural product biosynthesis:
Identification and Annotation of the Biosynthetic Gene Cluster (BGC)
-
Methodology:
-
Genome Sequencing: The genome of the producing strain, Amycolatopsis sp., is sequenced using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.
-
BGC Prediction: The assembled genome is analyzed with bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[4]
-
Homology Analysis: The predicted genes within the putative this compound cluster are compared to known gene sequences in databases (e.g., NCBI GenBank, MIBiG) to assign putative functions based on homology to enzymes involved in other thiopeptide or NRPS pathways.
-
Gene Inactivation and Heterologous Expression
-
Methodology:
-
Gene Knockout: Key putative genes within the identified BGC (e.g., those predicted to encode the precursor peptide, cyclodehydratases, dehydrogenases, and P450 enzymes) are inactivated using targeted gene disruption techniques, such as CRISPR-Cas9-based editing or homologous recombination.
-
Metabolite Analysis: The resulting mutant strains are cultivated, and their metabolic profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the abolition of this compound production and the potential accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire predicted BGC is cloned into a suitable expression vector and introduced into a well-characterized, genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host confirms the identity of the BGC.
-
In Vitro Enzymatic Assays
-
Methodology:
-
Protein Expression and Purification: Individual genes of interest from the BGC are cloned into expression vectors for overexpression in a suitable host (e.g., E. coli). The resulting enzymes are then purified using affinity chromatography.
-
Substrate Synthesis: The predicted substrates for the purified enzymes (e.g., synthetic precursor peptides, pathway intermediates) are chemically synthesized.
-
Activity Assays: The purified enzyme is incubated with its putative substrate and any necessary cofactors (e.g., ATP, NADPH). The reaction products are analyzed by HPLC-MS or NMR spectroscopy to confirm the enzyme's function.
-
Visualizing the Hypothetical Pathway
The following diagram illustrates a plausible biosynthetic pathway for this compound, based on the principles of thiopeptide biosynthesis.
References
- 1. Total synthesis of the thiopeptide antibiotic amythiamicin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Elucidation of the Molecular Target of Amythiamicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amythiamicin B, a member of the thiopeptide class of antibiotics, exhibits potent activity against Gram-positive bacteria. This technical guide delineates the current understanding of the molecular target of this compound, focusing on the compelling evidence pointing to the bacterial elongation factor Tu (EF-Tu) as its primary site of action. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. The information presented herein is intended to facilitate further research and development of this compound and other thiopeptide antibiotics as novel therapeutic agents.
Introduction
This compound is a naturally occurring thiopeptide antibiotic isolated from Amycolatopsis sp.[1]. Like other thiopeptides, it possesses a complex macrocyclic structure rich in thiazole rings and dehydroamino acids. While the potent antibacterial activity of the amythiamicin class has been recognized, a detailed understanding of their precise molecular target is crucial for their development as clinical candidates. This guide synthesizes the available evidence to elucidate the molecular target of this compound, drawing heavily on studies of the closely related analogue, Amythiamicin D.
Molecular Target: Elongation Factor Tu (EF-Tu)
The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that plays an essential role in the elongation phase of protein synthesis. Its function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. By inhibiting EF-Tu, this compound effectively stalls protein synthesis, leading to bacterial cell death.
The identification of EF-Tu as the target of the amythiamicin class is supported by several lines of experimental evidence, primarily from studies on Amythiamicin D and its synthetic derivatives[2]. Given the high structural similarity between this compound and D, it is strongly inferred that they share the same molecular target and mechanism of action.
Mechanism of Action
This compound inhibits the function of EF-Tu by binding to the protein and preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This complex is essential for the delivery of the correct amino acid to the ribosome during translation. By disrupting this step, this compound halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. Evidence from studies on Amythiamicin D derivatives suggests that these compounds share a binding site on EF-Tu with other known EF-Tu inhibitors, such as GE2270 A[2].
Quantitative Data
The antibacterial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus FDA 209P | 0.78 |
| Staphylococcus aureus Smith | 0.78 |
| Staphylococcus aureus 261 (MRSA) | 1.56 |
| Staphylococcus epidermidis 109 | 0.78 |
| Bacillus subtilis PCI 219 | 0.1 |
| Micrococcus luteus PCI 1001 | 0.05 |
| Corynebacterium bovis 1810 | 0.1 |
| Enterococcus faecalis 102 | 12.5 |
| Enterococcus faecium 103 | 25 |
| Escherichia coli NIHJ | >100 |
| Klebsiella pneumoniae PCI 602 | >100 |
| Proteus vulgaris OX19 | >100 |
| Pseudomonas aeruginosa P-3 | >100 |
| Shigella flexneri 2a 5503 | >100 |
Data extracted from the initial characterization of Amythiamicins.
| Compound | In Vitro Translation Inhibition (Luciferase Assay) |
| Amythiamicin D | Potent Inhibition |
| Synthetic Analogue 3a | More potent than Amythiamicin D |
| Synthetic Analogue 3b | No inhibitory effect |
| Synthetic Analogue 3c | No inhibitory effect |
Qualitative data from a study on Amythiamicin D and its analogues, demonstrating the principle of EF-Tu inhibition within this class of compounds[2].
Experimental Protocols
The elucidation of EF-Tu as the molecular target of the amythiamicin class of antibiotics has been achieved through a combination of microbiological and biochemical assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method.
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from an overnight culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[3].
In Vitro Translation Inhibition Assay (Firefly Luciferase Assay)
This assay is used to assess the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Reaction Setup: A coupled transcription-translation system (e.g., E. coli S30 extract system) is set up in a microplate format.
-
Template DNA: A plasmid DNA encoding firefly luciferase under the control of a suitable promoter is added to the reaction mixture.
-
Addition of Inhibitor: Varying concentrations of this compound (or related compounds) are added to the reaction wells. A no-inhibitor control is included.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation of the luciferase gene.
-
Luciferase Activity Measurement: Luciferin substrate is added to each well, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the compound compared to the control indicates inhibition of transcription or translation[4][5][6].
EF-Tu Target Validation: The "Rescue" Experiment
This experiment is designed to confirm that the observed inhibition of translation is specifically due to the compound's interaction with EF-Tu.
Protocol:
-
In Vitro Translation Inhibition: An in vitro translation inhibition assay (as described in 4.2) is performed with a concentration of this compound known to cause significant inhibition.
-
Addition of Exogenous EF-Tu: Increasing concentrations of purified, exogenous EF-Tu are added to the inhibited reaction mixtures.
-
Incubation and Measurement: The reactions are incubated, and luciferase activity is measured as described previously.
-
Data Analysis: A dose-dependent restoration of luciferase activity upon the addition of exogenous EF-Tu indicates that the compound's inhibitory effect is being "rescued" by the excess target protein. This provides strong evidence that EF-Tu is the specific molecular target[2].
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.
References
- 1. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Cell Extract Transcription-Translation Assay: Firefly Luciferase Reporter System for Evaluating Protein Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
Amythiamicin B: A Technical Guide to its Spectrum of Activity Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against various bacterial pathogens. This document provides an in-depth technical overview of the spectrum of activity of this compound against clinically relevant pathogenic bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.
Data Presentation: Spectrum of Activity
This compound has demonstrated significant inhibitory activity primarily against Gram-positive bacteria, including drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of pathogenic bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | 0.78 |
| Staphylococcus aureus | Smith | 0.78 |
| Staphylococcus aureus | MS9610 (MRSA) | 1.56 |
| Streptococcus pyogenes | A20203 | 0.20 |
| Corynebacterium diphtheriae | PW8 | 0.025 |
| Bacillus subtilis | PCI 219 | 0.10 |
Mechanism of Action
This compound, like other thiopeptide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the bacterial elongation factor Tu (EF-Tu) . By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for the delivery of aminoacyl-tRNA to the A-site of the ribosome. This disruption halts the elongation phase of protein synthesis, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent. The following sections detail the standard methodologies used.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.
2. Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of the this compound working stock in CAMHB directly in the wells of the plate. Each well will contain 50 µL of the diluted compound.
-
The final column of the plate should contain only broth (no antibiotic) to serve as a growth control. An uninoculated well with broth serves as a sterility control.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method
An alternative method for MIC determination, particularly useful for certain types of bacteria.
1. Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
3. Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.
-
Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
This compound demonstrates potent antibacterial activity against a range of Gram-positive pathogenic bacteria. Its mechanism of action, involving the inhibition of the essential elongation factor Tu, represents a valuable target for antimicrobial drug development. The standardized protocols outlined in this document provide a framework for the consistent and reliable evaluation of the in vitro efficacy of this compound and other novel antimicrobial compounds. Further research into its efficacy in vivo and potential for clinical application is warranted.
In Silico Modeling of Amythiamicin B Binding to its Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a proposed in-silico methodology for studying the binding of the thiopeptide antibiotic, Amythiamicin B, to its bacterial target, Elongation Factor Tu (EF-Tu). Due to the limited specific published data on the in-silico modeling of this compound, this guide leverages established protocols from studies on analogous compounds and general best practices in computational drug design.
Introduction to this compound and its Target
This compound is a member of the thiopeptide family of antibiotics, known for their potent activity against Gram-positive bacteria.[1][2] These natural products represent a promising class of antibacterial agents. The primary molecular target of Amythiamicins is the bacterial Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery.[3] EF-Tu is a GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3] By binding to EF-Tu, this compound inhibits protein synthesis, leading to bacterial cell death. Understanding the precise binding interactions between this compound and EF-Tu at an atomic level is paramount for the rational design of more potent and specific derivatives.
Proposed In Silico Modeling Workflow
A robust in silico workflow is essential to elucidate the binding mechanism of this compound to EF-Tu. The following diagram outlines a proposed multi-step computational approach, integrating molecular docking and molecular dynamics simulations.
Caption: A proposed workflow for the in silico analysis of this compound binding to EF-Tu.
Detailed Experimental Protocols
This section details the proposed experimental protocols for the in-silico investigation of the this compound and EF-Tu interaction.
Preparation of Ligand and Receptor Structures
1. Ligand Preparation (this compound):
-
Obtain the 3D structure of this compound, for instance, from the PubChem database or by building it using software like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand.
2. Receptor Preparation (Elongation Factor Tu):
-
Download the crystal structure of bacterial EF-Tu from the Protein Data Bank (PDB). A suitable starting structure would be one complexed with a similar antibiotic or in its active conformation (e.g., PDB ID: 1OB2, which is E. coli EF-Tu complexed with kirromycin).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.
-
Identify the binding site. This can be based on the location of the co-crystallized ligand in the template structure or through binding pocket prediction algorithms.
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the EF-Tu binding pocket and to get an initial estimate of the binding affinity.
Protocol:
-
Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.
-
Grid Box Definition: Define a grid box that encompasses the identified binding site on EF-Tu. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
Docking Parameters: Use the default docking parameters or optimize them based on the specific software. For AutoDock Vina, an exhaustiveness of 8 is often a good starting point.
-
Execution: Perform the docking of the prepared this compound structure into the prepared EF-Tu receptor.
-
Analysis of Results: Analyze the resulting docked poses based on their predicted binding energies (docking scores) and the clustering of conformations. The pose with the lowest binding energy and in a physically realistic orientation should be selected for further analysis.
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of the this compound-EF-Tu complex in a solvated environment to assess its stability and to refine the binding interactions.
Protocol:
-
System Setup (using a package like GROMACS or AMBER):
-
Place the best-docked complex from the previous step in a periodic boundary box (e.g., a cubic box).
-
Solvate the box with a suitable water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Apply a force field (e.g., AMBER ff14SB for the protein and GAFF for the ligand).
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between this compound and EF-Tu.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the complex.
-
Data Presentation
The following tables present hypothetical yet representative quantitative data that would be generated from the proposed in-silico studies.
Table 1: Molecular Docking Results for this compound with EF-Tu
| Docked Pose | Binding Affinity (kcal/mol) | Interacting Residues (within 4 Å) | Number of Hydrogen Bonds |
| 1 | -9.8 | GLU218, ASP219, ILE222, LYS245 | 3 |
| 2 | -9.5 | GLU218, ILE222, THR246 | 2 |
| 3 | -9.2 | ASP219, LYS245, GLY248 | 2 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
| System | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Average Radius of Gyration (Å) |
| EF-Tu (Apo) | 1.8 ± 0.3 | N/A | 22.5 ± 0.2 |
| EF-Tu + this compound | 2.1 ± 0.4 | 1.2 ± 0.2 | 22.8 ± 0.3 |
Table 3: Binding Free Energy Calculation (MM-PBSA)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | 55.1 |
| Non-polar Solvation Energy | -4.2 |
| Total Binding Free Energy | -23.1 |
Visualization of Key Interactions and Pathways
The following diagrams, generated using the DOT language, visualize the logical relationships in the mechanism of action and the key interactions derived from in-silico modeling.
References
- 1. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Total Synthesis of Amythiamicin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the total synthesis of Amythiamicin B, a member of the thiopeptide family of antibiotics. These structurally complex natural products have garnered significant interest due to their potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and their activity against Plasmodium falciparum, the parasite responsible for malaria. This guide details a successful total synthesis strategy, presents key quantitative data in a structured format, provides experimental protocols for pivotal reactions, and visualizes the synthetic logic and mechanism of action.
Introduction to this compound
This compound belongs to the trisubstituted pyridine subclass of thiopeptide antibiotics.[1] A key structural feature is a central pyridine ring highly decorated with thiazole moieties, all embedded within a macrocyclic peptide framework. The biological activity of amythiamicins is attributed to their ability to inhibit protein synthesis by binding to the elongation factor Tu (EF-Tu).[1][2][3] This mechanism offers a promising avenue for the development of new antibiotics, particularly in the face of rising antimicrobial resistance. The complex architecture of this compound presents a formidable challenge for synthetic chemists, and its successful total synthesis is a testament to the power of modern synthetic strategies.
Retrosynthetic Analysis of this compound
A convergent synthetic strategy is key to tackling the complexity of this compound. The retrosynthetic analysis reported by Nicolaou and coworkers provides a clear and logical approach to deconstruct the molecule into manageable building blocks.[1] The primary disconnection is the macrocyclic amide bond, revealing a linear peptide precursor. Further strategic disconnections at key amide and thiazole linkages lead to three main fragments: a central pyridine core, a bis-thiazole unit, and a tripeptide side chain.
Caption: Retrosynthetic analysis of this compound.
Total Synthesis of this compound: A Step-by-Step Approach
The forward synthesis of this compound is a multi-step process that involves the careful construction of the key fragments followed by their strategic assembly.
Synthesis of the Key Fragments
The synthesis commences with the preparation of the essential building blocks. The following table summarizes the key transformations and yields for the synthesis of the central pyridine core precursor and the tripeptide side chain.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Thiazole formation | α-bromo ketone, Thioamide, TFAA, pyridine | Bis-thiazole | 78 |
| 2 | Ester reduction | DIBAL-H | Alcohol | 85 |
| 3 | Thiazolidine formation | Amino thiol TFA salt | Thiazolidine | 80 (over 2 steps) |
| 4 | Peptide coupling | Carboxylic acid, Glycine methyl ester, HATU, iPr2NEt | Dipeptide | - |
| 5 | Saponification | LiOH | Tripeptide carboxylic acid | 54 (overall) |
Table 1: Synthesis of Key Fragments
Assembly of the Pyridine Core and Final Macrocyclization
A pivotal step in the synthesis is the construction of the 2,3,6-trisubstituted pyridine core. This is achieved through a hetero-Diels-Alder dimerization of a thiazolidine precursor, followed by an oxidative aromatization.[1] The final macrocyclization to furnish the this compound scaffold is then performed.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of complex syntheses. The following are representative protocols for key steps in the synthesis of this compound, based on the work of Nicolaou and coworkers.[1]
Protocol 1: Synthesis of Bis-thiazole (Step 1)
To a solution of the α-bromo ketone (1.0 eq) in a suitable solvent is added the thioamide (1.1 eq), followed by trifluoroacetic anhydride (TFAA, 1.5 eq) and pyridine (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired bis-thiazole product.
Protocol 2: Hetero-Diels-Alder Dimerization and Aromatization
The thiazolidine precursor is subjected to hetero-Diels-Alder dimerization conditions, which may involve thermal or microwave irradiation. Following dimerization, the intermediate is treated with a suitable oxidizing agent, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heated to induce oxidative aromatization, yielding the trisubstituted pyridine core.
Protocol 3: Macrolactamization
The linear peptide precursor is dissolved in a high-dilution solution of a suitable solvent (e.g., DMF). A coupling reagent, such as HATU, and a non-nucleophilic base, such as diisopropylethylamine (iPr2NEt), are added, and the reaction is stirred at room temperature until completion. The solvent is removed in vacuo, and the crude product is purified by preparative HPLC to yield this compound.
Mechanism of Action: Inhibition of Elongation Factor Tu
This compound exerts its antibiotic effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis.[2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby stalling protein synthesis and leading to bacterial cell death.
Caption: Inhibition of protein synthesis by this compound.
Synthesis of this compound Analogs
The development of analogs of potent natural products is a cornerstone of drug discovery, allowing for the optimization of pharmacological properties and the exploration of structure-activity relationships (SAR). The modular nature of the total synthesis of this compound is highly amenable to the generation of a library of analogs. Key areas for modification include:
-
The Tripeptide Side Chain: Variation of the amino acid sequence can influence target binding and cell permeability.
-
The Thiazole Moieties: Modifications to the thiazole rings can impact the overall conformation and electronic properties of the molecule.
-
The Pyridine Core Substituents: Alterations to the groups attached to the pyridine ring can fine-tune the molecule's activity and pharmacokinetic profile.
The synthetic strategies employed for the parent molecule, such as solid-phase peptide synthesis for the side chain and the use of diverse substituted thiazole building blocks, can be readily adapted for the creation of these analogs.
Conclusion
The total synthesis of this compound is a significant achievement in natural product synthesis, providing a blueprint for accessing this complex and medicinally important molecule. The convergent strategy, highlighted by the powerful hetero-Diels-Alder reaction for pyridine core formation, allows for the efficient construction of the molecular architecture. The detailed protocols and understanding of the synthetic route pave the way for the development of novel analogs with potentially enhanced therapeutic properties. Further investigation into the SAR of this compound will be crucial in the ongoing effort to combat infectious diseases.
References
Amythiamicin B: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of structurally complex natural products with potent activity against Gram-positive bacteria. A comprehensive understanding of its physicochemical properties and stability profile is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics and stability of this compound, including detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, information from structurally related and well-studied thiopeptide antibiotics, such as thiostrepton and nosiheptide, is included for comparative purposes.
Physicochemical Properties
The fundamental physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).
General Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. For comparison, data for the related thiopeptide antibiotics, thiostrepton and nosiheptide, are also included.
Table 1: Physicochemical Properties of this compound and Related Thiopeptide Antibiotics
| Property | This compound | Thiostrepton | Nosiheptide |
| Molecular Formula | C₅₀H₅₃N₁₅O₉S₆ | C₇₂H₈₅N₁₉O₁₈S₅ | C₅₁H₄₃N₁₃O₁₂S₆ |
| Molecular Weight | 1200.43 g/mol | 1664.89 g/mol | 1222.4 g/mol |
| Appearance | White to off-white powder (predicted) | White to off-white powder[1] | Crystalline solid (predicted) |
| Melting Point | Data not available | 246-256 °C (decomposes)[1] | Data not available |
| Solubility | Soluble in DMSO | Soluble in DMSO, chloroform; moderately soluble in methanol, ethanol; poor water solubility[1][2] | Soluble in DMF, DMSO, ethanol, methanol[3] |
| pKa | Data not available | 10.43 ± 0.46 (predicted) | Data not available |
Experimental Protocols for Physicochemical Characterization
Protocol: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. Given the potential for decomposition at higher temperatures, as observed with thiostrepton, a visual inspection for color change should be performed concurrently[1].
Protocol: The solubility of this compound in various solvents (e.g., water, buffers of different pH, organic solvents) can be determined using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of this compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol: The ionization constants (pKa) of this compound can be determined by ¹H NMR spectroscopy. The chemical shifts of specific protons adjacent to ionizable functional groups are monitored as a function of pH.[4]
-
Sample Preparation: A series of solutions of this compound at a constant concentration are prepared in a suitable solvent system (e.g., D₂O or a mixed solvent system if solubility is an issue) across a wide pH range.
-
NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shift of a proton sensitive to the ionization state of a nearby functional group is plotted against the pH. The pKa value is determined as the pH at the inflection point of the resulting sigmoidal curve.[5][6][7]
Stability Profile
The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Thiopeptide antibiotics are known for their limited aqueous solubility and potential for degradation under various stress conditions.[8][9]
Stability Data
Detailed experimental stability data for this compound is not currently available in the public domain. However, general storage recommendations suggest keeping the compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years). For the related compound thiostrepton, solutions in DMSO may be stored at -20°C for up to one week.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and degradation pathways. A stability-indicating analytical method, typically HPLC, must be developed and validated for this purpose.
Protocol:
-
Method Development: A reverse-phase HPLC method is developed to achieve adequate separation of this compound from its potential degradation products. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer), flow rate, and detection wavelength (UV).[10][11][12][13]
-
Method Validation: The developed method is validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10][11] Specificity is demonstrated by showing that the method can resolve the parent drug from degradation products generated during forced degradation studies.
Protocol: Forced degradation studies are performed by subjecting this compound to various stress conditions to accelerate its degradation.[14][15][16]
-
Acid and Base Hydrolysis: The drug substance is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitored over time at a controlled temperature.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) and monitored over time.
-
Thermal Degradation: The solid drug substance and a solution of the drug are exposed to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photostability: The solid drug substance and a solution of the drug are exposed to light of a specified intensity and duration, as per ICH Q1B guidelines.
Samples from each stress condition are analyzed at various time points using the validated stability-indicating HPLC method to quantify the degradation of this compound and monitor the formation of degradation products.
Mechanism of Action
Thiopeptide antibiotics are known to inhibit bacterial protein synthesis. The specific target within the translational machinery often depends on the size of the macrocyclic ring structure of the antibiotic.[8][17]
General Mechanism of Thiopeptide Antibiotics
Thiopeptides typically exert their antibacterial effect through one of two primary mechanisms:
-
Inhibition of Elongation Factor-Tu (EF-Tu): Some thiopeptides bind to EF-Tu, a crucial protein for delivering aminoacyl-tRNA to the ribosome. This binding prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation step of protein synthesis.[18][19]
-
Inhibition of the 50S Ribosomal Subunit: Other thiopeptides bind to the 50S ribosomal subunit, specifically at the interface of the L11 protein and the 23S rRNA. This interaction interferes with the function of elongation factors, such as EF-G, and inhibits the translocation step of protein synthesis.[20][21][22][23]
Logical Workflow of Thiopeptide Antibiotic Action
The following diagram illustrates the general workflow of protein synthesis inhibition by thiopeptide antibiotics.
Caption: Generalized mechanism of protein synthesis inhibition by thiopeptide antibiotics.
Conclusion
This technical guide provides a framework for understanding and evaluating the physicochemical properties and stability of this compound. While specific experimental data for this compound remain limited, the provided protocols and comparative data for related thiopeptides offer a solid foundation for further research and development. A thorough characterization of these properties is essential to unlock the full therapeutic potential of this compound and advance its journey from a promising natural product to a clinically valuable antibiotic.
References
- 1. Thiostrepton - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. scielo.br [scielo.br]
- 17. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 19. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition by thiopeptin of bacterial protein synthesis [pubmed.ncbi.nlm.nih.gov]
- 21. Thiostrepton | Mechanism | Concentration [selleckchem.com]
- 22. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Core: A Linchpin in the Antimicrobial Activity of Amythiamicin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B, a member of the thiopeptide class of antibiotics, presents a promising scaffold for the development of new antimicrobial agents, particularly against Gram-positive pathogens.[1] These complex natural products are characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central, decorated nitrogenous heterocycle. In this compound, this central feature is a 2,3,6-trisubstituted pyridine ring. This technical guide delves into the critical role of this pyridine core in the biological activity of this compound, providing insights into its mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antibacterial activity of this compound and related thiopeptides stems from their ability to inhibit bacterial protein synthesis.[1] Specifically, these molecules target the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2][3][4]
This compound binds to a pocket on EF-Tu, which prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.[2] This disruption effectively stalls the ribosomal machinery, leading to the cessation of protein synthesis and ultimately, bacterial cell death. The pyridine core of this compound is integral to maintaining the rigid, three-dimensional conformation of the macrocycle necessary for high-affinity binding to EF-Tu.[2]
Mechanism of action of this compound.
Structure-Activity Relationship: The Importance of the Pyridine Core
While extensive structure-activity relationship (SAR) studies focusing specifically on modifications of the pyridine core of this compound are limited in publicly available literature, research on the broader class of 2,3,6-trisubstituted pyridine thiopeptides provides valuable insights. The pyridine ring serves as a crucial scaffold, orienting the various side chains and macrocyclic components in a conformation that is pre-organized for binding to EF-Tu.
Studies on analogs of the related thiopeptide, Amythiamicin D, have shown that modifications to the substituents on the thiazole rings, which are attached to the pyridine core, can dramatically affect antibacterial activity. This suggests that the precise positioning of these groups, dictated by the pyridine scaffold, is critical for target engagement.
Quantitative Data on Amythiamicin D Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Amythiamicin D and its synthetic analogs against various Gram-positive bacteria. While these modifications are not directly on the pyridine core, they highlight the sensitivity of the molecule's activity to structural changes in its periphery, which is anchored by the pyridine ring.
| Compound | Modification | S. aureus (NCTC) MIC (µM) | S. aureus (Mu50) MIC (µM) | L. monocytogenes (EGD) MIC (µM) |
| Amythiamicin D | (S)-isopropyl at C2 of thiazole ring C | >100 | >100 | >100 |
| Analog 3a | (S)-hydroxymethyl at C2 of thiazole ring C | 16 | 32 | 16 |
| Analog 3b | (R)-hydroxymethyl at C2 of thiazole ring C | >100 | >100 | >100 |
| Analog 3c | (S)-benzyloxymethyl at C2 of thiazole ring C | >100 | >100 | >100 |
| Data sourced from Gross et al. (2013).[2] |
The data indicate that even subtle changes in stereochemistry and substituent size in regions proximal to the pyridine core can lead to a complete loss of activity, underscoring the precise structural requirements for binding to EF-Tu. The pyridine core's role is likely to enforce this required conformation.
Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays. The following are detailed protocols for two key experimental procedures.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8][9]
In vitro translation inhibition assay workflow.
Detailed Methodology:
-
Preparation of Cell Extract and Reaction Mixture:
-
Prepare a bacterial S30 cell extract from a suitable strain (e.g., S. aureus RN4220) containing all the necessary components for transcription and translation.
-
Prepare a master mix containing the S30 extract, an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding firefly luciferase under the control of a bacterial promoter.
-
-
Assay Performance:
-
In a 384-well plate, dispense the master mix.
-
Add the this compound analog at a range of concentrations. Include a no-drug control (vehicle, e.g., DMSO) and a positive control inhibitor (e.g., tetracycline).
-
Incubate the plate at 37°C for 30-60 minutes to allow for transcription and translation of the luciferase reporter.
-
-
Signal Detection and Analysis:
-
Add a luciferase assay reagent containing luciferin to each well.
-
Immediately measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percent inhibition of protein synthesis for each concentration of the this compound analog relative to the no-drug control. The IC₅₀ value can then be determined from the resulting dose-response curve.
-
Conclusion and Future Directions
The 2,3,6-trisubstituted pyridine core of this compound is a fundamentally important structural motif that is critical for its antibacterial activity. It acts as a rigidifying element, pre-organizing the molecule for high-affinity binding to its target, the bacterial elongation factor Tu. While direct SAR data on the pyridine core of this compound is not extensively available, the existing data on related analogs strongly support its essential role.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with modifications directly on the pyridine ring. This would involve altering the substituents at positions 2, 3, and 6, as well as potentially replacing the pyridine nitrogen with other heteroatoms. Such studies would provide a more granular understanding of the electronic and steric requirements for optimal binding to EF-Tu and could guide the rational design of novel, more potent thiopeptide antibiotics. The experimental protocols detailed in this guide provide a robust framework for the biological characterization of these future analogs.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomally synthesized thiopeptide antibiotics targeting elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note & Protocol: Amythiamicin B Minimum Inhibitory Concentration (MIC) Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amythiamicin B is a novel trisubstituted pyridine thiopeptide antibiotic isolated from the fermentation broth of Amycolatopsis sp.[1][2] It demonstrates inhibitory activity against Gram-positive bacteria, including multi-drug resistant strains, making it a compound of interest in antimicrobial research.[2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro activity of a new antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[3][4]
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for antimicrobial susceptibility testing and is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Data Presentation
The following table summarizes representative MIC values for this compound against common Gram-positive bacteria. These values are provided as examples for data presentation purposes.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Enterococcus faecalis | 29212 | 2 |
| Enterococcus faecium (VRE) | 700221 | 4 |
| Streptococcus pneumoniae | 49619 | 0.25 |
| Bacillus subtilis | 6633 | 0.125 |
Experimental Protocol: Broth Microdilution Method
This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[5]
Materials
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well, round-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipettes and sterile tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)
Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested) in an appropriate solvent.[8]
-
For example, to prepare a 1280 µg/mL stock, weigh 1.28 mg of this compound and dissolve it in 1 mL of solvent.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Prepare a working solution by diluting the stock solution in CAMHB to twice the highest desired final concentration in the microtiter plate. For a final top concentration of 64 µg/mL, the working solution should be 128 µg/mL.[9]
-
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[3] This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] A common method is to dilute the 0.5 McFarland suspension 1:100 in broth to get ~10⁶ CFU/mL, which will be further diluted 1:1 when added to the wells.[3]
Assay Procedure (96-Well Plate)
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[9]
-
Serial Dilution:
-
Pipette 100 µL of the this compound working solution (e.g., 128 µg/mL) into the wells of column 1.[9] This results in a total volume of 200 µL.
-
Using a multichannel pipette set to 100 µL, mix the contents of column 1 by pipetting up and down 6-8 times.[9]
-
Transfer 100 µL from column 1 to column 2. Mix thoroughly.
-
Repeat this serial two-fold dilution process across the plate to column 10.
-
After mixing column 10, withdraw 100 µL and discard it.[9]
-
Columns 1-10 now contain 100 µL of serially diluted antibiotic.
-
-
Controls:
-
Inoculation:
-
Add 100 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.[11]
-
The final volume in each well (1-11) is 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations are now halved to their final test concentrations (e.g., 64, 32, 16... µg/mL).
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate at 35 ± 2°C for 18-24 hours in ambient air.[12]
-
Reading and Interpreting Results
-
Visual Inspection: After incubation, check the control wells. The sterility control (column 12) should show no growth (clear broth). The growth control (column 11) should show distinct turbidity.
-
Determine MIC: Examine the wells containing the antibiotic (columns 1-10). The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3]
-
(Optional) Spectrophotometric Reading: The plate can be read using a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[9]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Assay of Amythiamicin B against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the amythiamicin class of thiopeptide antibiotics, which are produced by the actinomycete Amycolatopsis sp.[1]. Thiopeptide antibiotics are known for their activity against Gram-positive bacteria, including multidrug-resistant strains. This document provides detailed protocols for determining the in vitro antibacterial activity of this compound against Staphylococcus aureus, a significant human pathogen. The protocols outlined below, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion assay, are standard methods for assessing the efficacy of a novel antimicrobial agent.
While the amythiamicin class of antibiotics is known to be effective against Gram-positive bacteria, specific quantitative data for the MIC of this compound against S. aureus is not widely available in publicly accessible literature. The protocols provided herein are designed to enable researchers to determine these values.
Putative Mechanism of Action
Thiazolyl peptide antibiotics, the class to which this compound belongs, are generally known to inhibit bacterial protein synthesis. This inhibition is often achieved by targeting either the 50S ribosomal subunit or the elongation factor Tu (EF-Tu). While the specific target of this compound has not been definitively elucidated in the available literature, related compounds suggest that inhibition of protein synthesis is the likely mechanism of action.
Caption: Proposed mechanism of action for this compound against S. aureus.
Data Presentation
| Staphylococcus aureus Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) | Zone of Inhibition (mm) - this compound (Disk Content) | Zone of Inhibition (mm) - Vancomycin (30 µg disk) (Control) |
| ATCC 29213 (MSSA) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| ATCC 43300 (MRSA) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Insert Clinical Isolate 1] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Insert Clinical Isolate 2] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound
-
Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vancomycin (positive control)
-
DMSO (or appropriate solvent for this compound)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A row with serial dilutions of a known antibiotic, such as vancomycin.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound
-
Staphylococcus aureus strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile saline (0.85%) or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Vancomycin (30 µg) disks (positive control)
-
Blank disks (negative control)
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks:
-
Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile blank paper disks and allow them to dry completely in a sterile environment. The final amount of antibiotic per disk should be recorded.
-
-
Preparation of Bacterial Inoculum:
-
Follow the same procedure as for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks, a vancomycin control disk, and a blank control disk onto the inoculated agar surface.
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.
-
The zone of inhibition is interpreted as susceptible, intermediate, or resistant based on established breakpoints, which would need to be determined for a novel compound like this compound through further studies.
-
Conclusion
The protocols detailed in these application notes provide a standardized framework for the in vitro evaluation of this compound's antibacterial activity against Staphylococcus aureus. Accurate and reproducible determination of the Minimum Inhibitory Concentration and zone of inhibition is a critical first step in the preclinical assessment of any novel antibiotic. The provided templates and workflows are intended to guide researchers in generating the necessary data to characterize the anti-staphylococcal potential of this compound.
References
Application Notes and Protocols for Determining Amythiamicin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a thiopeptide antibiotic known for its activity against Gram-positive bacteria and Plasmodium falciparum[1]. As with any potential therapeutic agent, evaluating its cytotoxic profile in mammalian cells is a critical step in preclinical development to ensure its safety and selectivity. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI) apoptosis assays.
1. Overview of Cytotoxicity Assays
Evaluating the cytotoxic potential of a compound like this compound requires a multi-faceted approach. Different assays measure distinct cellular parameters that indicate cell health, membrane integrity, and the mechanism of cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[2][3]. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product[4]. The amount of formazan produced is proportional to the number of living cells[2].
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes[5]. LDH is a stable enzyme present in most cell types and is rapidly released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis[5].
-
Apoptosis Assay (Annexin V/PI): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells[6][7]. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis[6]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells[7].
Experimental Protocols
Cell Culture and Compound Preparation
A crucial first step in assessing the cytotoxicity of a novel antimicrobial compound is selecting the appropriate cell lines. It is recommended to use cell lines relevant to potential clinical applications or common toxicity screening panels.
Recommended Cell Lines:
-
HepG2 (Human Liver Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.
-
A549 (Human Lung Carcinoma): To assess effects on pulmonary cells[8].
-
Human Peripheral Blood Mononuclear Cells (PBMCs): To determine effects on immune cells.
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a series of working concentrations by diluting the stock solution in serum-free cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic (typically ≤ 0.5%).
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures[3][4].
Materials:
-
96-well flat-bottom plates
-
Selected mammalian cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Microplate spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator[10].
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well[3].
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals[3][9].
-
Incubate the plate for an additional 4 hours at 37°C in the dark or on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[3].
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Cytotoxicity Assay Protocol
This protocol is based on common LDH assay kits and procedures[11][12].
Materials:
-
96-well flat-bottom plates
-
Selected mammalian cell line
-
Complete and serum-free cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control
-
Microplate spectrophotometer
Procedure:
-
Seed cells and treat with this compound as described in steps 1-5 of the MTT assay protocol.
-
Set up the following controls:
-
After the incubation period, centrifuge the plate at 250 x g (or ~1000 RPM) for 5 minutes to pellet the cells[11].
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[12].
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant[12].
-
Incubate the plate at room temperature for 20-30 minutes, protected from light[11][12].
-
Add 50 µL of stop solution to each well[12].
-
Measure the absorbance at 490 nm within 1 hour. A reference wavelength of 680 nm can be used to subtract background absorbance[12].
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V-FITC/PI Apoptosis Assay Protocol
This protocol is a standard procedure for flow cytometry-based apoptosis detection[6][14].
Materials:
-
6-well plates
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include vehicle and untreated controls.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Neutralize the trypsin with serum-containing medium[6].
-
Combine the floating and adherent cells and centrifuge at 300-400 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[14].
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[14].
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Analysis: The flow cytometry data will be presented in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in tables for clear comparison. The following tables are examples of how to present the data for this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) - 24h | % Viability (Mean ± SD) - 48h | % Viability (Mean ± SD) - 72h |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 5.1 | 95.6 ± 4.9 | 92.3 ± 5.5 |
| 1 | 92.5 ± 4.8 | 85.1 ± 5.3 | 78.4 ± 6.1 |
| 10 | 75.3 ± 6.2 | 60.7 ± 5.8 | 45.9 ± 5.2 |
| 50 | 40.1 ± 5.5 | 25.4 ± 4.7 | 15.8 ± 3.9 |
| 100 | 15.6 ± 3.9 | 8.2 ± 2.5 | 5.1 ± 1.8 |
| IC₅₀ (µM) | ~45 | ~18 | ~12 |
Table 2: Membrane Integrity Assessment of this compound (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) - 24h | % Cytotoxicity (Mean ± SD) - 48h | % Cytotoxicity (Mean ± SD) - 72h |
| Vehicle Control | 5.2 ± 1.1 | 6.1 ± 1.3 | 7.5 ± 1.6 |
| 0.1 | 6.5 ± 1.4 | 8.2 ± 1.7 | 10.1 ± 2.2 |
| 1 | 10.8 ± 2.1 | 15.4 ± 2.5 | 22.6 ± 3.1 |
| 10 | 25.7 ± 3.5 | 38.9 ± 4.1 | 55.3 ± 4.8 |
| 50 | 58.3 ± 5.2 | 70.1 ± 5.9 | 82.4 ± 6.3 |
| 100 | 85.4 ± 6.8 | 91.5 ± 7.2 | 94.8 ± 7.5 |
| LC₅₀ (µM) | ~48 | ~22 | ~15 |
Table 3: Apoptosis Induction by this compound at 48h (Flow Cytometry)
| Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 94.1 ± 2.5 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 1 | 88.2 ± 3.1 | 8.1 ± 1.2 | 3.5 ± 0.7 |
| 10 | 65.4 ± 4.5 | 25.3 ± 3.3 | 8.9 ± 1.5 |
| 50 | 22.7 ± 3.8 | 48.9 ± 5.1 | 25.6 ± 4.2 |
| 100 | 5.9 ± 1.9 | 30.1 ± 4.7 | 60.5 ± 5.8 |
Visualization of Workflows and Pathways
Experimental Workflows
Potential Signaling Pathways
While the specific mechanism of this compound-induced cytotoxicity in mammalian cells is uncharacterized, many antibiotics can induce cell stress and apoptosis through pathways like the mitochondrial (intrinsic) pathway.
These protocols and guidelines provide a comprehensive framework for the initial cytotoxic characterization of this compound. By employing assays that measure metabolic activity, membrane integrity, and apoptotic markers, researchers can obtain a robust understanding of the compound's safety profile. This information is essential for guiding further drug development efforts and establishing a therapeutic window for this promising antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. microbiologics.com [microbiologics.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Testing Amythiamicin B Efficacy in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous discovery and development of novel antimalarial compounds. Amythiamicin B, a thiopeptide antibiotic, has demonstrated activity against Gram-positive bacteria and Plasmodium falciparum.[1] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay.[2][3][4] This assay is a reliable, high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds by measuring parasite DNA content.[2][5]
Experimental Principles
The SYBR Green I assay is based on the fluorometric measurement of parasite proliferation.[2][3] SYBR Green I is a fluorescent dye that specifically binds to double-stranded DNA.[5] In a culture of P. falciparum-infected erythrocytes, the dye will intercalate with the parasite's DNA. Since mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of parasites. By comparing the fluorescence of treated and untreated parasite cultures, the inhibitory effect of a compound can be quantified.
Experimental Workflow
The overall experimental workflow for determining the efficacy of this compound against P. falciparum is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iddo.org [iddo.org]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Amythiamicin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Thiopeptide antibiotics, such as Amythiamicin, represent a promising class of natural products with potent activity against Gram-positive bacteria, including multi-drug resistant strains. Amythiamicins exert their antibacterial effect by inhibiting protein synthesis, a fundamental process in bacterial viability. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel Amythiamicin B analogs to identify candidates with improved efficacy and pharmacological properties.
The primary screening strategy outlined here utilizes a cell-free protein synthesis (CFPS) assay. This in vitro system offers several advantages for HTS, including a simplified matrix, reduced potential for compound efflux or metabolism by live cells, and direct measurement of a compound's effect on the translational machinery. Specifically, a coupled transcription-translation system expressing a reporter enzyme, such as luciferase, allows for a rapid and sensitive readout of protein synthesis inhibition.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
Amythiamicins and related thiopeptide antibiotics are known to inhibit bacterial protein synthesis. Evidence suggests that a key molecular target is the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, Amythiamicin analogs can lock it in an inactive conformation, preventing the proper loading of tRNA and thereby halting polypeptide chain elongation. This targeted disruption of a critical step in translation leads to bacterial cell death.
Caption: Mechanism of action of this compound analogs targeting EF-Tu.
Data Presentation: Quantitative Analysis of Amythiamicin Analogs
The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration - MIC) and in vitro translation inhibition of Amythiamicin D and its synthetic analogs. This data is crucial for establishing structure-activity relationships (SAR) and guiding the design of novel, more potent compounds. The data is derived from studies on Amythiamicin D, which shares a core structure with this compound, making these findings highly relevant.
| Compound | Structure/Modification at C2 of Ring C | MIC (µg/mL) vs. S. aureus NCTC | In Vitro Translation Inhibition (IC50, µM) |
| Amythiamicin D | (S)-isopropyl | 4 | ~10 |
| Analog 3a | (S)-hydroxymethyl | 4 | <5 |
| Analog 3b | (R)-hydroxymethyl | >64 | Inactive |
| Analog 3c | (S)-benzyloxymethyl | >64 | Inactive |
Data sourced from Gross et al., ChemMedChem, 2013.
Experimental Protocols
High-Throughput Screening Workflow
The HTS process is designed to efficiently screen large libraries of this compound analogs to identify potent inhibitors of bacterial protein synthesis. The workflow consists of a primary screen to identify initial hits, followed by a counter-screen to eliminate false positives, and secondary assays to confirm the mechanism of action and determine antibacterial activity.
Caption: High-throughput screening workflow for novel this compound analogs.
Protocol 1: Primary HTS Using a Cell-Free Protein Synthesis (CFPS) Assay
This protocol describes a 384-well plate-based assay to screen for inhibitors of bacterial protein synthesis.
1. Materials:
-
E. coli S30 cell extract-based CFPS kit (e.g., PURExpress®)
-
Plasmid DNA encoding Firefly Luciferase under a T7 promoter.
-
Luciferase assay substrate (e.g., luciferin).
-
384-well white, opaque microplates.
-
This compound analog library dissolved in 100% DMSO.
-
Positive control (e.g., Kanamycin or this compound).
-
Negative control (100% DMSO).
-
Automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
2. Reagent Preparation:
-
CFPS Master Mix: Prepare the master mix according to the manufacturer's instructions, containing the S30 extract, energy solution, amino acids, and the luciferase plasmid DNA.
-
Compound Plates: Prepare serial dilutions of the this compound analog library in DMSO in separate 384-well plates. The final assay concentration of DMSO should be kept constant and low (e.g., <1%).
3. Assay Procedure:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plates into the corresponding wells of the assay plates. Dispense DMSO for negative controls and a known inhibitor for positive controls.
-
Initiate the reaction by dispensing the CFPS Master Mix into all wells of the 384-well assay plates.
-
Seal the plates and incubate at 37°C for 2-3 hours to allow for protein synthesis.
-
After incubation, equilibrate the plates to room temperature.
-
Add the luciferase assay substrate to all wells.
-
Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
Normalize the data relative to the positive (0% activity) and negative (100% activity) controls.
-
Calculate the percent inhibition for each compound.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.
Protocol 2: Counter-Screen for Direct Luciferase Inhibitors
This assay is crucial to eliminate compounds that directly inhibit the luciferase enzyme rather than protein synthesis.
1. Materials:
-
Recombinant Firefly Luciferase enzyme.
-
Luciferase assay substrate.
-
Assay buffer (e.g., PBS).
-
Primary hit compounds.
2. Assay Procedure:
-
Dispense the primary hit compounds into a new 384-well plate.
-
Add a solution of recombinant luciferase enzyme to each well.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the luciferase assay substrate to all wells.
-
Immediately measure the luminescence.
3. Data Analysis:
-
Compounds that show a significant decrease in luminescence in this assay are considered direct inhibitors of luciferase and are excluded from further analysis.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.
1. Materials:
-
Staphylococcus aureus (or other relevant Gram-positive bacterial strain).
-
Mueller-Hinton Broth (MHB).
-
96-well clear, round-bottom microplates.
-
Confirmed hit compounds.
2. Assay Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.
-
In a 96-well plate, perform a two-fold serial dilution of the hit compounds in MHB.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening and evaluation of novel this compound analogs. By employing a robust cell-free primary screen, followed by appropriate counter-screening and secondary microbiological assays, researchers can efficiently identify promising new antibacterial candidates. The focus on the inhibition of EF-Tu as a key mechanism provides a clear direction for rational drug design and optimization of this potent class of antibiotics.
Purifying Recombinant EF-Tu for Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of recombinant Elongation Factor Tu (EF-Tu), a key protein in bacterial protein synthesis and a target for novel antibiotics. The described methods yield highly pure and active EF-Tu suitable for various binding assays crucial in research and drug development.
Introduction
Elongation Factor Tu (EF-Tu) is a highly abundant GTPase in bacteria that plays a critical role in protein translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1] Its essential function makes it an attractive target for the development of new antibacterial agents. In vitro binding assays are fundamental for studying EF-Tu's interactions with its partners (GTP, aa-tRNA, ribosomes, and potential inhibitors) and for screening compound libraries.[2] Obtaining high-purity, active recombinant EF-Tu is a prerequisite for reliable and reproducible binding data.
This guide details the most common and effective methods for recombinant EF-Tu purification, primarily focusing on affinity chromatography techniques using histidine (His) and glutathione S-transferase (GST) tags.
Methods Overview
The purification of recombinant EF-Tu typically involves the overexpression of a tagged version of the protein in an expression host, commonly Escherichia coli.[3] The tag allows for a straightforward and efficient one-step affinity purification.[4][5] The choice of tag can influence the protein's solubility, yield, and the subsequent purification strategy.
Purification Strategies:
-
Histidine (His)-Tag Purification: This is one of the most popular methods due to the small size of the tag and the availability of high-capacity nickel-nitrilotriacetic acid (Ni-NTA) affinity resins.[6] The His-tagged EF-Tu is eluted using imidazole, which competes for binding to the nickel resin.[4]
-
Glutathione S-Transferase (GST)-Tag Purification: The GST tag is larger than the His-tag but often enhances the solubility of the fusion protein.[7][8] Purification is based on the high affinity of GST for immobilized glutathione.[9] Elution is achieved under mild conditions using reduced glutathione.[10]
-
IMPACT™ System (Intein-Mediated Purification with an Affinity Chitin-binding Tag): This system allows for the purification of native, untagged EF-Tu. The protein is expressed as a fusion with an intein and a chitin-binding domain (CBD). After binding to a chitin column, the intein is induced to self-cleave, releasing the target protein without any tag residues.[11]
-
Thiol-Sepharose Chromatography: This method can be used for the purification of both native and recombinant EF-Tu, exploiting the presence of reactive cysteine residues in the protein.[12]
The following sections provide detailed protocols for His-tagged and GST-tagged EF-Tu purification, as these are the most widely used methods.
Quantitative Data Summary
The choice of purification method can significantly impact the final yield and purity of the recombinant EF-Tu. The following table summarizes typical quantitative data obtained from different purification strategies.
| Purification Method | Typical Yield (mg/L of culture) | Purity (%) | Key Advantages | Key Disadvantages |
| His-Tag (Ni-NTA) | 5 - 20 | >95%[4] | Small tag, high binding capacity, elution under native or denaturing conditions. | Potential for co-purification of host proteins with histidine clusters.[3] |
| GST-Tag (Glutathione) | 10 - 50 | >90% | Enhances solubility, mild elution conditions preserve protein function.[7][9] | Large tag (26 kDa) may need to be removed, potential for GST dimerization. |
| IMPACT™ System | ~7 | >95% | Produces native, untagged protein. | Lower yield compared to other methods, requires specific cleavage conditions. |
Experimental Protocols
Protocol 1: Purification of His-Tagged EF-Tu
This protocol describes the purification of C-terminally His-tagged EF-Tu using Ni-NTA affinity chromatography.[4]
Materials:
-
E. coli cell paste expressing His-tagged EF-Tu
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA Agarose Resin
-
Chromatography Column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by using a French press.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the cleared supernatant.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged EF-Tu with 5 CV of Elution Buffer. Collect fractions.
-
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure EF-Tu.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 10% glycerol).
-
Measure the protein concentration (e.g., using Bradford assay or A280).
-
Aliquot and store at -80°C.
-
Protocol 2: Purification of GST-Tagged EF-Tu
This protocol outlines the purification of N-terminally GST-tagged EF-Tu using Glutathione-Agarose affinity chromatography.[5][7]
Materials:
-
E. coli cell paste expressing GST-tagged EF-Tu
-
Lysis Buffer (PBS: 140 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.3, 1 mM DTT, 1 mM PMSF)
-
Wash Buffer (PBS with 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
Glutathione-Agarose Resin
-
Chromatography Column
Procedure:
-
Cell Lysis:
-
Follow the same cell lysis procedure as described in Protocol 1, using the GST Lysis Buffer.
-
-
Affinity Chromatography:
-
Equilibrate the Glutathione-Agarose resin with 10 CV of Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with 10-20 CV of Wash Buffer.
-
Elute the GST-tagged EF-Tu with 5-10 CV of Elution Buffer. Collect fractions.
-
-
Optional: Tag Removal:
-
If required, the GST tag can be cleaved using a site-specific protease (e.g., Factor Xa or PreScission Protease) according to the manufacturer's instructions.[5] This can often be done while the protein is still bound to the resin.
-
-
Analysis and Storage:
-
Analyze fractions by SDS-PAGE.
-
Pool pure fractions and dialyze into a suitable storage buffer.
-
Measure protein concentration, aliquot, and store at -80°C.
-
Activity Assays for Purified EF-Tu
To ensure the purified recombinant EF-Tu is functional and suitable for binding assays, its biological activity should be assessed.
GTP Binding/Hydrolysis Assay
This assay measures the ability of EF-Tu to bind and hydrolyze GTP, a fundamental aspect of its function.
Principle: The intrinsic GTPase activity of EF-Tu is low but can be stimulated by ribosomes. A common method is to measure the release of inorganic phosphate (Pi) upon GTP hydrolysis using a colorimetric assay (e.g., malachite green).
Brief Protocol:
-
Incubate purified EF-Tu with GTP in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
-
Initiate the reaction by adding ribosomes (optional, for stimulated activity).
-
At different time points, stop the reaction and measure the amount of released Pi using a malachite green phosphate assay kit.
-
Calculate the specific activity (e.g., in nmol Pi/min/mg EF-Tu).
Aminoacyl-tRNA Binding Assay
This assay confirms the ability of EF-Tu to form a ternary complex with GTP and aa-tRNA.
Principle: A filter-binding assay can be used to quantify the formation of the [³H]aa-tRNA:EF-Tu:GTP ternary complex. The complex is retained on a nitrocellulose filter, while free [³H]aa-tRNA is not.
Brief Protocol:
-
Incubate purified EF-Tu with a non-hydrolyzable GTP analog (e.g., GTPγS) and [³H]-labeled aa-tRNA in a binding buffer.
-
After incubation, filter the reaction mixture through a nitrocellulose membrane.
-
Wash the filter to remove unbound [³H]aa-tRNA.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of ternary complex formed.
Visualizing the Workflow
EF-Tu Purification Workflow
Caption: General workflow for recombinant EF-Tu purification.
Logical Relationship for His-Tag Purification
Caption: Principle of His-tagged EF-Tu purification.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful purification of recombinant EF-Tu for use in binding assays. The choice between His-tag and GST-tag purification will depend on the specific experimental requirements, including desired yield, solubility, and whether the tag needs to be removed. Proper verification of the purified protein's activity is crucial for obtaining meaningful and reproducible results in downstream applications, particularly in the context of drug discovery and development.
References
- 1. Direct Evidence of an Elongation Factor-Tu/Ts·GTP·Aminoacyl-tRNA Quaternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the affinity of aminoacyl-tRNA to elongation factor Tu for optimal decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Isolation and functional analysis of histidine-tagged elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step purification of E. coli elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Amythiamicin B Binding Affinity using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution.[1][2][3] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[1][2] This application note provides a detailed protocol for determining the binding affinity of Amythiamicin B, a thiopeptide antibiotic, to its target DNA sequence using ITC. This compound is known for its antibiotic properties against Gram-positive bacteria and its activity against Plasmodium falciparum.[4] Understanding its binding affinity and thermodynamics is crucial for drug development and optimization. While the precise DNA target sequence for this compound is not definitively established in the provided context, related aureolic acid antibiotics like mithramycin show a preference for GC-rich DNA sequences.[5][6][7] Therefore, this protocol will use a model GC-rich DNA oligomer for the binding studies.
Principle of Isothermal Titration Calorimetry
ITC measures the heat change that occurs when two molecules interact. The experiment involves titrating a solution of one molecule (the ligand, in this case, this compound) into a solution of the other molecule (the macromolecule, here a DNA oligomer) in the sample cell of a highly sensitive calorimeter.[1][2] As the ligand is injected, it binds to the macromolecule, resulting in a heat change that is detected by the instrument. With successive injections, the macromolecule becomes saturated with the ligand, and the heat change diminishes until only the heat of dilution is observed. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generating a binding isotherm.[1] This isotherm can then be fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for an Isothermal Titration Calorimetry experiment to measure the binding affinity of this compound to a target DNA sequence.
Caption: Workflow for this compound-DNA binding analysis using ITC.
Detailed Experimental Protocol
This protocol is designed for a standard isothermal titration calorimeter.
1. Materials and Reagents
-
This compound (MedchemExpress or other supplier)
-
Custom synthesized and purified DNA oligomer (e.g., a GC-rich sequence such as 5'-CGCGCGCG-3')
-
ITC instrument (e.g., MicroCal PEAQ-ITC, TA Instruments Affinity ITC)
-
Dialysis tubing or centrifugal filters with an appropriate molecular weight cutoff (MWCO)
-
Standard laboratory glassware and plasticware
-
High-purity water
-
Buffer components (e.g., Sodium Phosphate, NaCl, EDTA)
2. Buffer Preparation
A well-matched buffer for both the ligand and the macromolecule is critical to minimize heats of dilution.[8]
-
Recommended Buffer: 20 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.4.
-
Prepare a sufficient volume of this buffer for sample preparation and dialysis.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
3. Sample Preparation
Accurate concentration determination is crucial for reliable ITC data.
-
This compound (Ligand):
-
Prepare a stock solution of this compound in the filtered ITC buffer.
-
Determine the accurate concentration of the this compound solution spectrophotometrically using its known extinction coefficient. If the extinction coefficient is unknown, it should be determined experimentally.
-
For the ITC experiment, the ligand concentration in the syringe should be 10-20 times the concentration of the macromolecule in the cell.[9] A typical starting concentration for the ligand is in the range of 100-500 µM.
-
-
DNA Oligomer (Macromolecule):
-
Dissolve the lyophilized DNA oligomer in the filtered ITC buffer.
-
Determine the DNA concentration spectrophotometrically at 260 nm using the calculated extinction coefficient for the specific sequence.
-
To ensure proper annealing of the double-stranded DNA, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
The optimal concentration of the macromolecule in the sample cell is determined by the "c-window", where c = n * K a * [M] (n=stoichiometry, K a =association constant, [M]=macromolecule concentration). An optimal 'c' value is between 10 and 1000.[8] For an expected K D in the micromolar range, a starting DNA concentration of 10-50 µM in the cell is recommended.
-
-
Dialysis:
-
To ensure the buffer is perfectly matched, dialyze both the this compound and DNA solutions against the same batch of ITC buffer overnight at 4°C using an appropriate MWCO dialysis membrane.[10]
-
4. ITC Instrument Setup and Measurement
-
Thoroughly clean the sample cell and syringe with detergent and water as per the instrument manufacturer's instructions.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
Load the degassed DNA solution into the sample cell (approximately 200-300 µL, depending on the instrument).
-
Load the degassed this compound solution into the titration syringe (approximately 40-50 µL).
-
Set the experimental parameters:
-
Number of injections: 19-25
-
Injection volume: 2-2.5 µL
-
Stirring speed: 750-1000 rpm
-
Spacing between injections: 150-180 seconds
-
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to determine the heat of dilution. This will be subtracted from the experimental data.[8]
-
Perform the main titration experiment by injecting the this compound solution into the DNA solution in the sample cell.
Data Presentation and Analysis
The raw ITC data consists of a series of heat spikes corresponding to each injection.
-
Data Integration: The area under each peak is integrated to determine the heat change for each injection.
-
Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand to macromolecule.
-
Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).[1]
-
Thermodynamic Parameters: The fitting procedure yields the stoichiometry (n), the binding constant (K a , from which the dissociation constant K D is calculated as 1/K a ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(K a )
-
ΔG = ΔH - TΔS Where R is the gas constant and T is the absolute temperature.
-
Table 1: Hypothetical ITC Data for this compound Binding to a GC-rich DNA Oligomer
| Parameter | Value |
| Stoichiometry (n) | 1.9 ± 0.1 |
| Dissociation Constant (K D ) | 2.5 ± 0.3 µM |
| Enthalpy (ΔH) | -8.5 ± 0.5 kcal/mol |
| Entropy (ΔS) | 5.2 cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.7 kcal/mol |
Note: The data presented in this table is hypothetical and serves as an example of the results that can be obtained from an ITC experiment.
This compound Binding Mechanism
This compound, as a thiopeptide antibiotic, is believed to exert its antimicrobial effects by interfering with essential cellular processes. While the precise mechanism is a subject of ongoing research, it is hypothesized that its binding to specific DNA sequences can inhibit replication or transcription. The following diagram illustrates a simplified model of this interaction.
References
- 1. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigations into the sequence-selective binding of mithramycin and related ligands to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Amythiamicin B in Complex with Elongation Factor Tu (EF-Tu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria. The primary molecular target of this compound and related thiopeptides is the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of protein synthesis. By binding to EF-Tu, this compound inhibits its function, leading to a halt in protein production and ultimately bacterial cell death. Understanding the precise molecular interactions between this compound and EF-Tu is paramount for the rational design of novel, more effective antibiotics that can combat rising antimicrobial resistance. X-ray crystallography is a powerful technique to elucidate the three-dimensional structure of this complex at atomic resolution, providing invaluable insights into the binding mechanism and guiding structure-activity relationship (SAR) studies.
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of this compound in complex with its target, EF-Tu. While a crystal structure for the specific this compound/EF-Tu complex is not yet publicly available, this document leverages data and protocols from closely related thiopeptide antibiotics that also target EF-Tu, such as GE2270A, to provide a robust framework for researchers.
Data Presentation
Table 1: Structural Data for EF-Tu in Complex with Thiopeptide Antibiotics
| Parameter | EF-Tu in complex with GE2270A[1][2] | EF-Tu in complex with Kirromycin[3] |
| PDB ID | 1D8T | 1OB2 |
| Organism (EF-Tu) | Escherichia coli | Escherichia coli |
| Resolution (Å) | 2.35 | 3.35 |
| R-Value Work | 0.206 | 0.220 |
| R-Value Free | Not Reported | 0.265 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=69.9, b=78.9, c=91.5 | a=79.4, b=111.9, c=159.2 |
| Method | X-ray Diffraction | X-ray Diffraction |
Table 2: Antimicrobial Activity of Amythiamicins
| Compound | Organism | MIC (µg/mL) |
| Amythiamicin A | Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 | |
| Bacillus subtilis PCI 219 | 0.78 | |
| This compound | Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 | |
| Bacillus subtilis PCI 219 | 0.78 | |
| Amythiamicin C | Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 | |
| Bacillus subtilis PCI 219 | 1.56 | |
| Amythiamicin D | Staphylococcus aureus 209P | 6.25 |
| Staphylococcus aureus Smith | 6.25 | |
| Bacillus subtilis PCI 219 | 3.13 |
Note: Minimum Inhibitory Concentration (MIC) data is indicative of antibacterial potency.
Experimental Protocols
Protocol 1: Expression and Purification of Elongation Factor Tu (EF-Tu)
This protocol is adapted from methods used for the crystallization of E. coli EF-Tu.
1. Overexpression:
- Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for EF-Tu (e.g., pET vector).
- Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to grow the cells for an additional 3-4 hours at 30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis and Clarification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10 µM GDP, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
3. Purification:
- Apply the clarified lysate to a DEAE-Sephacel column pre-equilibrated with lysis buffer.
- Elute the protein with a linear gradient of NaCl (100 mM to 500 mM) in the lysis buffer.
- Pool the fractions containing EF-Tu and confirm by SDS-PAGE.
- Further purify the protein using affinity chromatography (e.g., thiol-Sepharose) or size-exclusion chromatography.
- Concentrate the purified protein to 10-20 mg/mL and store at -80°C in a buffer containing 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 10 µM GDP.
Protocol 2: Co-crystallization of this compound with EF-Tu
This protocol is based on the successful crystallization of the EF-Tu/GE2270A complex.[1]
1. Complex Formation:
- Mix purified EF-Tu (in its GDP-bound state) with this compound in a molar ratio of 1:1.5 to 1:2.
- The final protein concentration should be approximately 10 mg/mL.
- Incubate the mixture on ice for at least 1 hour to allow for complex formation.
2. Crystallization Screening:
- Use the hanging drop vapor diffusion method for crystallization trials.
- Mix 1-2 µL of the EF-Tu/Amythiamicin B complex solution with an equal volume of the reservoir solution on a siliconized cover slip.
- Invert the cover slip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
- Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives) using commercially available screens.
3. Crystal Optimization:
- Based on initial screening results, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and ligand, as well as the pH.
- A successful condition for the related GE2270A complex was: 1.8 M Ammonium Sulfate, 10 mM Magnesium Chloride, 20 mM Tris-MES, pH 6.4.[4]
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection:
- Carefully harvest the crystals from the drop using a nylon loop.
- Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or another suitable cryo-agent.
- Flash-cool the crystals in liquid nitrogen.
2. Data Collection:
- Mount the frozen crystal on a goniometer in a cryo-stream (100 K) at a synchrotron beamline.
- Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
- Key parameters to record include the X-ray wavelength, crystal-to-detector distance, exposure time, and oscillation range.
3. Data Processing:
- Process the raw diffraction images using software such as DENZO and SCALEPACK or XDS.
- This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images.
- The output will be a file containing the unique reflection indices with their corresponding intensities and error estimates.
4. Structure Determination and Refinement:
- Determine the initial phases using molecular replacement with a known structure of EF-Tu (e.g., PDB ID: 1D8T) as a search model.
- Build the model of the EF-Tu/Amythiamicin B complex into the resulting electron density map using software like Coot.
- Refine the atomic coordinates and B-factors against the experimental data using refinement software such as Phenix or Refmac5.
- Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
Visualizations
Caption: Experimental workflow for determining the X-ray crystal structure of the this compound/EF-Tu complex.
Caption: Mechanism of action of this compound, inhibiting the formation or function of the EF-Tu ternary complex in protein synthesis.
References
Application Note: High-Performance Liquid Chromatography Methods for the Quantification of Amythiamicin B
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the quantitative analysis of Amythiamicin B in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.
Introduction
This compound is a novel antibiotic with potential therapeutic applications. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note details two robust liquid chromatography-based methods for the determination of this compound: an HPLC-UV method suitable for routine analysis and a more sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for bioanalysis requiring lower limits of quantification.
The protocols provided are based on established methodologies for the analysis of similar antibiotic compounds and are intended to serve as a starting point for method development and validation in your laboratory.
Methodologies
Two primary methods are presented for the quantification of this compound:
-
Method 1: HPLC with UV Detection: A robust and widely accessible method for quantifying this compound at microgram-per-milliliter (µg/mL) concentrations.
-
Method 2: UHPLC-MS/MS: A highly sensitive and selective method for quantifying this compound at nanogram-per-milliliter (ng/mL) concentrations, ideal for studies requiring high analytical sensitivity.
Experimental Protocols
Method 1: HPLC-UV for this compound Quantification
This method is adapted from established protocols for antibiotic analysis.[1][2]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Human plasma (or other relevant biological matrix)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm (or optimal wavelength for this compound) |
| Run Time | 15 minutes |
3.1.3. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3.1.4. Preparation of Standards and Quality Controls
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions in drug-free plasma to prepare calibration standards ranging from 0.1 to 20 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 3, and 15 µg/mL).
Method 2: UHPLC-MS/MS for High-Sensitivity Quantification of this compound
This method is designed for applications requiring lower detection limits, such as pharmacokinetic studies.[3][4]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled version of this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
3.2.2. UHPLC Conditions
| Parameter | Condition |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 2% B to 98% B over 3 minutes, hold for 1 minute, return to 2% B over 0.5 minutes, and re-equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6 minutes |
3.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined based on the mass of this compound and its fragments (e.g., Precursor Ion > Product Ion) |
| Collision Energy | To be optimized for this compound |
3.2.4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid and containing the internal standard).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to a UHPLC vial for analysis.
3.2.5. Preparation of Standards and Quality Controls
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions in drug-free plasma to prepare calibration standards ranging from 0.5 to 500 ng/mL.[3]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
Data Presentation
The following tables summarize the expected quantitative performance data for the two methods.
Table 1: Quantitative Performance of the HPLC-UV Method
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Quantitative Performance of the UHPLC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by UHPLC-MS/MS.
Conclusion
The described HPLC-UV and UHPLC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in biological matrices. The choice of method will depend on the required sensitivity and the specific application. The HPLC-UV method is suitable for routine analysis where higher concentrations are expected, while the UHPLC-MS/MS method offers superior sensitivity for demanding applications such as pharmacokinetic profiling. It is essential to validate these methods in your laboratory according to the relevant regulatory guidelines.
References
- 1. HPLC assay for determination of amphotericin B in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Quantitative Determination of Mithramycin in Human Plasma by a Novel, Sensitive ultra-HPLC-MS/MS Method for Clinical Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Formulation of Amythiamicin B for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the thiopeptide class of antibiotics, demonstrating potent antimicrobial activity, particularly against Gram-positive bacteria and Plasmodium falciparum. A significant challenge in the preclinical development of this compound and other thiopeptides is their characteristic low aqueous solubility.[1][2] This property complicates the preparation of formulations suitable for in vivo administration in animal models, which is a critical step in evaluating efficacy and safety.
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound for in vivo animal studies, addressing the challenges of its poor solubility. The following sections detail recommended formulation strategies, experimental protocols, and relevant quantitative data to guide researchers in their preclinical investigations.
Data Presentation
Table 1: Recommended Maximum Administration Volumes for Mice[3]
| Route of Administration | Volume (mL/kg body weight) | Needle Size (Gauge) |
| Intravenous (IV) | 5 | 27-30 |
| Intraperitoneal (IP) | 10 | 25-27 |
| Subcutaneous (SC) | 10 | 25-27 |
| Oral (PO) | 10 | 18-22 (gavage needle) |
Table 2: Example Formulation Components for this compound
| Component | Function | Suggested Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | ≤ 10% in stock, < 2% in final dosing solution | [3][4] |
| Tween 80 (Polysorbate 80) | Surfactant/Solubilizing agent | 1-10% | [3] |
| Polyethylene glycol 400 (PEG 400) | Co-solvent | 10-40% | [5] |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | [6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent | As required to achieve desired concentration | [7] |
Experimental Protocols
Protocol 1: Preparation of a DMSO-Based Formulation for Intravenous Administration
This protocol describes the preparation of a vehicle containing DMSO and Tween 80 to solubilize this compound for intravenous injection in mice. This approach is suitable for early-stage efficacy studies where a simple and effective solubilization method is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle by mixing 10% DMSO, 10% Tween 80, and 80% sterile saline (v/v/v).[3]
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of sterile saline.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of the vehicle solution to the powder to create a paste.
-
Gradually add the remaining vehicle to achieve the desired final concentration.
-
Vortex vigorously and sonicate if necessary to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, the solution can be filtered through a sterile 0.22 µm syringe filter compatible with DMSO.
-
-
Administration:
-
The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 2%, to minimize potential toxicity.[4]
-
Administer the formulation to the animals via the desired route (e.g., tail vein injection for intravenous administration) immediately after preparation.
-
A vehicle-only control group should be included in the study to assess any effects of the formulation components.[3]
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol utilizes a complexing agent, hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the aqueous solubility of this compound. This method is often preferred for formulations intended for later-stage preclinical studies due to the generally lower toxicity profile of cyclodextrins compared to organic co-solvents.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free vials and magnetic stir bar
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Determine the required concentration of HP-β-CD (e.g., 20-40% w/v) in sterile WFI. The optimal concentration will need to be determined empirically to achieve the desired this compound concentration.
-
In a sterile vial, dissolve the HP-β-CD in WFI with the aid of a magnetic stirrer. Gentle warming may be used to facilitate dissolution. Allow the solution to cool to room temperature.
-
-
Complexation of this compound:
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir for several hours (e.g., 12-24 hours) at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
-
Final Preparation and Administration:
-
After the stirring period, visually inspect the solution for clarity.
-
Filter the solution through a sterile 0.22 µm syringe filter to remove any undissolved drug or particulates.
-
The formulation is now ready for administration. As with other formulations, a vehicle-only control (HP-β-CD in WFI) should be included in animal studies.
-
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for the formulation and in vivo evaluation of this compound.
Caption: Proposed mechanism of action for thiopeptide antibiotics like this compound.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Amythiamicin B solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amythiamicin B. The information provided is intended to help overcome challenges related to the compound's solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiopeptide antibiotic.[1] Thiopeptides are a class of natural product antibiotics that are highly modified macrocyclic peptides containing thiazole and other heterocyclic residues. Their primary mechanism of action is the inhibition of protein synthesis in bacteria. This is achieved by binding to the bacterial ribosome, which is a crucial component for translating messenger RNA (mRNA) into proteins. This inhibition disrupts essential cellular processes, leading to a bacteriostatic or bactericidal effect.
Q2: What is the known solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] However, it is known to have poor solubility in aqueous solutions, a common characteristic of the thiopeptide class of antibiotics. This low aqueous solubility can present challenges in various in vitro experimental setups.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is DMSO.
Q4: How should I store my this compound powder and stock solutions?
-
Powder: For long-term storage, it is recommended to store the solid powder at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The product is stable for several weeks at ambient temperature during shipping.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
Problem: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer/cell culture medium.
Cause: This is a common issue with compounds that are poorly soluble in water. The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution to the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.[3]
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. However, it is crucial to determine the maximum DMSO tolerance of your specific cell line or assay, as higher concentrations can be toxic or affect experimental outcomes.
-
Use of Excipients: Consider using solubility-enhancing excipients. These should be added to your aqueous buffer before the addition of the this compound DMSO stock.
-
Pluronic® F-68: This is a non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds, improving their aqueous solubility.[4][5][6][7][8] It is FDA-approved and generally has low cellular toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9][10][11][12][13]
-
Problem: I am observing inconsistent results in my bioassays.
Cause: Inconsistent results can be due to variable concentrations of soluble this compound. If the compound is not fully dissolved or precipitates during the experiment, the actual concentration exposed to the cells or target will be lower and more variable than intended.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, do not proceed with the experiment and refer to the troubleshooting steps for precipitation.
-
Consistent Preparation: Ensure that you are using a consistent and validated protocol for preparing your working solutions in every experiment.
-
Sonication: Mild sonication of the solution after dilution may help to redissolve small amounts of precipitate, but this should be done cautiously as it can also degrade the compound.
Data Presentation
Table 1: Preparation of this compound Stock Solutions in DMSO
| Target Concentration | Mass of this compound (for 1 mL DMSO) | Mass of this compound (for 5 mL DMSO) | Mass of this compound (for 10 mL DMSO) |
| 1 mM | 1.2 mg | 6.0 mg | 12.0 mg |
| 5 mM | 6.0 mg | 30.0 mg | 60.0 mg |
| 10 mM | 12.0 mg | 60.0 mg | 120.0 mg |
| 50 mM | 60.0 mg | 300.0 mg | 600.0 mg |
Note: The molecular weight of this compound is approximately 1200.43 g/mol . Adjust the mass based on the purity of your specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 12 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Diluting DMSO Stock Solution into Aqueous Buffer
-
Prepare Intermediate Dilution (if necessary): If your final desired concentration is very low, it is good practice to first make an intermediate dilution of your stock solution in DMSO.
-
Prepare Final Working Solution:
-
Add the required volume of your aqueous buffer (e.g., cell culture medium, PBS) to a sterile tube.
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise.
-
Continue to mix for a few minutes to ensure homogeneity.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically ≤ 0.1%).
-
Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the aqueous buffer.
Protocol 3: General Method for Using Pluronic® F-68 to Enhance Solubility
-
Prepare Pluronic® F-68 Stock Solution: Prepare a 1-10% (w/v) stock solution of Pluronic® F-68 in your desired aqueous buffer.
-
Prepare Working Buffer: Dilute the Pluronic® F-68 stock solution into your aqueous buffer to the desired final concentration (e.g., 0.1-1%).
-
Add this compound: While stirring, add the concentrated DMSO stock of this compound to the Pluronic® F-68 containing buffer.
-
Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to allow for micelle formation and encapsulation of the compound.
Visualizations
Caption: Decision workflow for preparing this compound working solutions.
Caption: Inhibition of bacterial protein synthesis by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Temperature-Dependent Solubilization of the Hydrophobic Antiepileptic Drug Lamotrigine in Different Pluronic Micelles—A Spectroscopic, Heat Transfer Method, Small-Angle Neutron Scattering, Dynamic Light Scattering, and in Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming poor yield in the total synthesis of Amythiamicin B
Welcome to the technical support center for the total synthesis of Amythiamicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to poor yields, encountered during the synthesis of this complex thiopeptide antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on practical solutions and optimization strategies.
Peptide Coupling Reactions
Question: I am observing a low yield during the coupling of two complex peptide fragments. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Low yields in peptide coupling reactions, especially with sterically hindered fragments common in the synthesis of this compound, are a frequent challenge. The primary causes often revolve around incomplete activation of the carboxylic acid, steric hindrance at the coupling site, and side reactions.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For complex fragments, standard coupling reagents like DCC/DMAP may be insufficient. Consider using more potent and modern coupling reagents.[1]
-
Uronium/Aminium Salts: HATU, HBTU, or COMU are highly efficient and rapid coupling reagents that can overcome steric hindrance.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.
-
-
Reaction Conditions:
-
Solvent: Ensure your fragments are fully solubilized. Aprotic polar solvents like DMF or NMP are generally good choices. For fragments with poor solubility, consider solvent mixtures or the use of additives.
-
Temperature: While most couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for very hindered couplings. However, monitor for epimerization.
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the carboxylic acid component and the coupling reagent relative to the amine component is often beneficial.
-
-
Additives: The use of additives can suppress side reactions and improve coupling efficiency.
-
HOBt or HOAt: These additives can reduce racemization and accelerate the coupling reaction.[1]
-
-
Double Coupling: If a single coupling reaction results in a low yield, performing a second coupling sequence on the isolated material can drive the reaction to completion.[1]
Experimental Protocol: Optimized Peptide Coupling with HATU
-
Dissolve the carboxylic acid fragment (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine fragment (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and proceed with the standard work-up and purification.
Quantitative Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Temperature (°C) | Typical Yield Range (%) |
| DCC/DMAP | None | 25 | 30-50 |
| HBTU | HOBt | 25 | 60-80 |
| HATU | None | 25 | 75-95 |
| PyBOP | None | 25 | 70-90 |
Thiazole Ring Formation
Question: The Hantzsch thiazole synthesis step in my sequence is giving a very low yield. What are the common pitfalls and how can I optimize this reaction?
Answer:
The Hantzsch thiazole synthesis, while a classic method, can be sensitive to reaction conditions and substrate electronics. Low yields can result from competing side reactions, decomposition of starting materials, or difficult purification.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can significantly impact the reaction outcome.
-
Reaction Conditions:
-
Solvent: Ethanol or a mixture of ethanol and a co-solvent is commonly used. Ensure the reactants are soluble.
-
Temperature: Refluxing is typical, but for sensitive substrates, a lower temperature for a longer duration might be beneficial. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[2]
-
Base: While the Hantzsch reaction can proceed without a base, the addition of a mild, non-nucleophilic base like pyridine or 2,6-lutidine can sometimes improve yields by neutralizing the HX formed.
-
-
Alternative Methods: If optimizing the Hantzsch synthesis fails, consider alternative methods for thiazole formation.
-
Cook-Heilbron Synthesis: This involves the reaction of an α-aminonitrile with carbon disulfide.
-
Vector-Based Synthesis: Modern methods involving the use of thiazole synthases or other enzymatic approaches are being developed and can offer high chemo- and regioselectivity.[3]
-
Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis
-
In a microwave-safe vial, combine the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in anhydrous ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Hantzsch Thiazole Synthesis Optimization
| Method | Temperature (°C) | Duration | Typical Yield Range (%) |
| Conventional Heating | 78 (Reflux) | 12-24 h | 25-50 |
| Microwave Irradiation | 120 | 10-30 min | 60-85 |
Macrocyclization
Question: My macrocyclization step to form the core ring of this compound is resulting in a very low yield of the desired monomer, with significant formation of dimers and oligomers. How can I favor the intramolecular reaction?
Answer:
Macrocyclization is often a low-yielding step due to competing intermolecular reactions. The key to improving the yield of the desired monomer is to favor the intramolecular cyclization pathway.
Troubleshooting Steps:
-
High Dilution Conditions: This is the most critical factor for successful macrocyclization. By performing the reaction at very low concentrations (typically 0.001 M to 0.01 M), the probability of two reactive ends of the same molecule finding each other is much higher than two different molecules reacting.
-
Slow Addition: Adding the linear precursor slowly to a large volume of solvent (often via a syringe pump) helps maintain high dilution throughout the reaction.
-
Choice of Cyclization Site: The point of cyclization can significantly impact the yield. If possible, explore different disconnection points in your retrosynthetic analysis to identify a more favorable cyclization precursor. Amide bond formation is a common macrocyclization strategy.
-
Template-Assisted Cyclization: In some cases, a metal ion or a specific solvent can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization.
-
Conformational Constraints: Introducing conformational constraints, such as proline or other conformationally rigid amino acids, near the cyclization site can pre-organize the linear peptide for cyclization.
Experimental Protocol: High-Dilution Macrocyclization
-
Prepare a solution of the linear peptide precursor in a suitable solvent (e.g., DMF/DCM mixture) at a low concentration (e.g., 0.1 M).
-
In a separate, larger flask, place a large volume of the same solvent containing the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solution in the larger flask over an extended period (e.g., 8-12 hours).
-
After the addition is complete, continue stirring the reaction mixture for an additional 12-24 hours, monitoring by LC-MS.
-
Work up and purify the cyclic peptide.
Quantitative Data Summary: Effect of Concentration on Macrocyclization
| Concentration (M) | Monomer:Dimer Ratio | Typical Monomer Yield (%) |
| 0.1 | 1:5 | <10 |
| 0.01 | 2:1 | 20-40 |
| 0.001 | 10:1 | 50-70 |
Visualizations
Caption: Workflow for an optimized peptide coupling reaction.
Caption: Key components of the Hantzsch thiazole synthesis.
Caption: Strategy to favor intramolecular macrocyclization.
References
Troubleshooting inconsistent results in Amythiamicin B MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amythiamicin B Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing a central trisubstituted pyridine ring.[1][2] Thiopeptides are known for their potent activity against Gram-positive bacteria, including multi-drug resistant strains.[3][4] The primary mechanism of action for this compound and related thiopeptides is the inhibition of bacterial protein synthesis.[2][5] Specifically, thiopeptides with a 26-membered macrocycle, like those in the same series as Amythiamicin, bind to the ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit. This interaction blocks the function of elongation factors, such as EF-Tu and EF-G, ultimately halting peptide chain elongation and protein production.[2][5]
Q2: Which bacterial species are typically susceptible to this compound?
This compound is primarily active against Gram-positive bacteria.[1][3][4] This includes clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species.[4][5] It is generally not effective against Gram-negative bacteria.[4][5]
Q3: What are the expected MIC ranges for thiopeptide antibiotics against common Gram-positive pathogens?
While specific MIC data for this compound is not extensively available in publicly accessible literature, representative MIC values for other closely related thiopeptide antibiotics against Staphylococcus aureus and Enterococcus faecalis are summarized below. These values can serve as a general reference for expected potency.
Data Presentation: Representative MICs of Thiopeptide Antibiotics
| Thiopeptide Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Micrococcin P1 | Staphylococcus aureus | - | - | 0.05 - 0.8 |
| Thiocillin I | Staphylococcus aureus | - | - | 0.05 - 0.8 |
| YM-266184 | S. aureus (MRSA) | - | - | 0.39 |
| YM-266183 | S. aureus (MRSA) | - | - | 0.78 |
| Saalfelduracin | S. aureus (MRSA) | 0.125 | 0.25 | - |
| Thiostrepton | S. aureus (MRSA) | 0.06 | 0.125 | - |
| Saalfelduracin | Enterococcus faecalis (VRE) | 0.5 | 1 | - |
| Thiostrepton | Enterococcus faecalis (VRE) | 0.25 | 0.5 | - |
Note: This table presents data for thiopeptides structurally or mechanistically related to this compound to provide a general potency context. MIC values can vary significantly based on the specific strain and testing conditions.
Troubleshooting Inconsistent this compound MIC Results
Q4: My this compound MIC values are inconsistent between experimental replicates. What are the potential causes?
Inconsistent MIC results can arise from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: Variation in the bacterial inoculum density is a primary source of inconsistent MIC values. A standardized inoculum, typically targeting a final concentration of 5 x 10⁵ CFU/mL in the test wells, is crucial for reproducibility.
-
Media Composition: The composition of the culture medium, particularly its pH and cation concentration, can influence the activity of some antibiotics. For consistency, use of cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended as per CLSI and EUCAST guidelines.
-
Incubation Conditions: Deviations in incubation time and temperature can lead to variable bacterial growth and affect the apparent MIC. Strict adherence to a standardized incubation period (typically 16-20 hours for non-fastidious bacteria) at a constant temperature (35°C ± 2°C) is critical.
-
This compound Stock Solution: Improper preparation, storage, or degradation of the this compound stock solution is a significant potential source of error. Ensure the powder is fully dissolved, sterilized by filtration, and stored in appropriate aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant shifts in the final drug concentrations in the microtiter plate. Calibrate pipettes regularly and use fresh tips for each dilution step.
Q5: The MIC values for my quality control (QC) strains are consistently out of the expected range. How should I troubleshoot this?
When QC strain MICs fall outside the acceptable range, it points to a systemic issue with the assay.
-
Verify QC Strain Identity and Purity: Confirm that the correct ATCC reference strain is being used and that the culture is pure. Streak the QC strain on an appropriate agar plate to check for colony morphology and purity.
-
Review Assay Protocol: Meticulously compare your experimental protocol against established standards like CLSI M07 or EUCAST guidelines. Pay close attention to media preparation, inoculum standardization, and incubation conditions.
-
Check this compound Stock: Prepare a fresh stock solution of this compound, preferably from a new lot if available, to rule out degradation of the antibiotic.
Q6: I am observing "skipped wells" or trailing endpoints in my microdilution plates. What does this indicate?
"Skipped wells" (growth in a well at a higher concentration than a well with no growth) or trailing (reduced growth over a range of concentrations) can be caused by:
-
Contamination: A single well may be contaminated with a resistant organism not present in the other wells.
-
Pipetting Error: An error in pipetting could have resulted in no or very little antibiotic being added to a specific well.
-
Inoculum Inhomogeneity: If the bacterial suspension was not mixed thoroughly, a clump of bacteria could have been added to a well, leading to apparent growth despite the antibiotic concentration.
-
Drug Stability: Some antibiotics can degrade over the course of the incubation period, leading to trailing endpoints.
Q7: How can I ensure my bacterial inoculum is standardized correctly?
Proper inoculum standardization is critical for accurate and reproducible MIC results.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Suspension: Transfer the colonies to a tube containing sterile saline or broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm path length). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Dilute the standardized suspension in the appropriate broth (e.g., CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strain for testing (e.g., S. aureus ATCC® 29213™ as a quality control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
-
Calibrated pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store in single-use aliquots at -20°C or below.
-
-
Preparation of the Microtiter Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. This will result in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should be clear.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the bacterial ribosome.
Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Culture Conditions for Amythiamicin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for the production of Amythiamicin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a trisubstituted pyridine thiopeptide antibiotic with activity against Gram-positive bacteria, including multi-drug resistant strains, and Plasmodium falciparum.[1] It is produced by the bacterium Amycolatopsis sp., specifically strain MI481-42F4.[2][3]
Q2: What are the general challenges in optimizing the production of secondary metabolites like this compound?
The production of secondary metabolites, such as antibiotics, is often not directly linked to the primary growth of the microorganism. Key challenges include:
-
Low Yields: Secondary metabolite production can be very low under standard laboratory conditions.
-
Complex Nutritional Requirements: The optimal balance of carbon, nitrogen, and trace elements is crucial and can be difficult to determine.
-
Sensitivity to Fermentation Parameters: Factors like pH, temperature, aeration, and agitation can significantly impact production.
-
Strain Stability: High-producing strains can sometimes lose their productivity over successive generations.
-
Feedback Inhibition: The accumulation of the antibiotic in the culture medium can sometimes inhibit its own production.
Q3: What are the key stages in a typical fermentation process for antibiotic production?
A typical fermentation process for antibiotic production involves the following stages:
-
Inoculum Development: A seed culture is prepared by growing the producing microorganism in a suitable medium to obtain a healthy and active biomass for inoculating the production fermenter.
-
Production Phase: The seed culture is transferred to a larger fermenter containing the production medium. The fermentation is carried out under optimized conditions for a specific duration to maximize antibiotic yield.
-
Monitoring and Control: Throughout the fermentation, key parameters such as pH, temperature, dissolved oxygen, and nutrient levels are monitored and controlled.
-
Harvesting and Extraction: Once the maximum antibiotic concentration is reached, the fermentation broth is harvested. The antibiotic is then extracted from the broth and purified.
Troubleshooting Guides
Problem 1: Low or No Production of this compound
Q: My fermentation of Amycolatopsis sp. is showing good growth, but I am detecting very low or no this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no production of this compound despite good cell growth is a common issue. Here is a systematic approach to troubleshooting this problem:
1. Verify Analytical Methods:
-
Ensure that your analytical method (e.g., HPLC, bioassay) is properly calibrated and sensitive enough to detect this compound.
-
Confirm the stability of this compound during extraction and analysis.
2. Inoculum Quality:
-
Age of Seed Culture: The age of the inoculum is critical. An old or young seed culture may not be in the optimal physiological state for antibiotic production. For some actinomycetes, a seed age of 5 days has been found to be optimal.[4]
-
Inoculum Size: The volume of the inoculum can also affect production. Typically, an inoculum size of 5-10% (v/v) is a good starting point.[4][5]
3. Culture Medium Composition:
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, some microorganisms produce more secondary metabolites with alternative carbon sources like glycerol or starch.[6][7] High concentrations of readily metabolizable sugars like glucose can sometimes repress antibiotic production.
-
Nitrogen Source: The nitrogen source can significantly influence antibiotic yield. Experiment with different organic and inorganic nitrogen sources such as soybean meal, yeast extract, peptone, and ammonium salts.[8][9]
-
Phosphate Levels: Phosphate concentration is a well-known factor in regulating secondary metabolism. High phosphate levels can inhibit antibiotic production in some actinomycetes.
-
Trace Elements: Ions like iron, magnesium, and manganese can act as cofactors for enzymes involved in the antibiotic biosynthetic pathway and can stimulate production.[5][7]
4. Fermentation Parameters:
-
pH: The pH of the culture medium can affect nutrient uptake and enzyme activity. The optimal pH for antibiotic production may differ from the optimal pH for growth. For many Streptomyces and related species, a neutral to slightly alkaline initial pH (7.0-7.8) is often beneficial.[5][10]
-
Temperature: The optimal temperature for antibiotic production might be lower than the optimal temperature for growth. A typical starting point for Amycolatopsis sp. is around 28-30°C.
-
Aeration and Agitation: Adequate dissolved oxygen is crucial for the biosynthesis of many antibiotics. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Experimental Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low this compound yield.
Problem 2: Inconsistent Yields Between Batches
Q: I am observing significant batch-to-batch variability in my this compound production. How can I improve the consistency of my fermentations?
A: Inconsistent yields often point to variability in starting materials or fermentation conditions.
1. Standardize Inoculum:
-
Ensure that the inoculum is prepared in a consistent manner for each fermentation, including the age, size, and metabolic state of the seed culture.
-
Consider using a spore suspension or a well-characterized frozen mycelial stock for initial inoculation to reduce variability.
2. Verify Media Components:
-
Use high-quality, consistent batches of media components. Natural products like soybean meal or yeast extract can have significant lot-to-lot variation.
-
Prepare media carefully and consistently, paying close attention to the final pH after sterilization.
3. Calibrate and Maintain Equipment:
-
Ensure that all monitoring equipment (pH probes, temperature sensors, etc.) is properly calibrated before each run.
-
Regularly maintain fermenters to ensure consistent performance of agitation and aeration systems.
Data Presentation
The following tables summarize quantitative data from studies on antibiotic production by Amycolatopsis and related genera. This data can serve as a starting point for designing experiments to optimize this compound production.
Table 1: Examples of Media Composition for Antibiotic Production by Actinomycetes
| Component | Concentration (g/L) | Target Antibiotic | Reference |
| Glucose | 40.0 | Rifamycin B & SV | [11] |
| Yeast Extract | 5.0 | Rifamycin B & SV | [11] |
| KH2PO4 | 3.0 | Rifamycin B & SV | [11] |
| K2HPO4 | 1.5 | Rifamycin B & SV | [11] |
| MgSO4·7H2O | 0.016 | Rifamycin B & SV | [11] |
| Glucose | 30.0 | Antitumor Antibiotic | [12] |
| Corn Starch | 35.0 | Antitumor Antibiotic | [12] |
| Soybean Meal | 25.0 | Antitumor Antibiotic | [12] |
| MgCl2 | 0.24 (mM) | Antitumor Antibiotic | [12] |
| Glutamate | 5.9 (mM) | Antitumor Antibiotic | [12] |
| Soluble Starch | 10.0 | Antitumor Antibiotic | [12] |
| Beef Extract | 1.0 | Antitumor Antibiotic | [12] |
| NaCl | 2.0 | Antitumor Antibiotic | [12] |
| CaCO3 | 2.0 | Antitumor Antibiotic | [12] |
Table 2: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Optimal Value | Target Antibiotic | Reference |
| Temperature | 30°C | APHE Antibiotics | [10] |
| Initial pH | 7.2 | APHE Antibiotics | [10] |
| Incubation Period | 7 days | APHE Antibiotics | [10] |
| Inoculum Size | 8% (v/v) | APHE Antibiotics | [10] |
| Temperature | 30°C | Antimicrobial Substance | [6][7] |
| Initial pH | 7.0 | Antimicrobial Substance | [6][7] |
| Incubation Period | 12 days | Chrysomycin A | [4] |
| Inoculum Volume | 5% | Chrysomycin A | [4] |
Experimental Protocols
General Protocol for Fermentation of Amycolatopsis sp. for Antibiotic Production
This protocol is a general guideline and should be optimized for this compound production.
1. Media Preparation:
-
Seed Medium (e.g., ISP-2 Medium):
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
Glucose: 4.0 g/L
-
Adjust pH to 7.2 before sterilization.
-
-
Production Medium (example based on related compounds):
-
Glucose: 40.0 g/L
-
Soybean Meal: 15.0 g/L
-
CaCO3: 2.0 g/L
-
KH2PO4: 1.0 g/L
-
MgSO4·7H2O: 0.5 g/L
-
Adjust pH to 7.0 before sterilization. Sterilize glucose separately and add aseptically to the sterile medium.
-
2. Inoculum Development:
-
Prepare a spore suspension of Amycolatopsis sp. from a mature agar plate or use a frozen stock.
-
Inoculate a flask containing 50 mL of sterile seed medium.
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 3-5 days.
3. Production Fermentation:
-
Inoculate a flask containing 200 mL of sterile production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 7-12 days.
-
Withdraw samples aseptically at regular intervals to measure cell growth, pH, nutrient consumption, and this compound concentration.
4. Extraction and Analysis:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract both the mycelial cake and the supernatant with an appropriate organic solvent (e.g., ethyl acetate or butanol).
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by HPLC or other methods.
Visualizations
Generalized Biosynthetic Pathway Concept
The specific biosynthetic pathway for this compound is not fully elucidated in the provided search results. However, many complex antibiotics are synthesized via multi-modular enzymes like Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS). The following diagram illustrates a generalized concept of such a pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the production of amphotericin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. primescholars.com [primescholars.com]
- 11. jocpr.com [jocpr.com]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Amythiamicin B in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Amythiamicin B in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in assays with this compound?
A1: Non-specific binding refers to the interaction of a molecule, such as this compound, with surfaces or other molecules in the assay system that are not the intended target. This can include binding to plasticware, other proteins, or lipids.[1] Non-specific binding is a significant issue as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the molecule's activity, potentially resulting in false-positive or false-negative results.[2][3] For a hydrophobic molecule like this compound, a member of the poorly soluble thiopeptide class of antibiotics, the likelihood of non-specific binding to hydrophobic surfaces of plasticware is increased.[4][5]
Q2: What are the primary causes of high non-specific binding of small molecules like this compound?
A2: High non-specific binding of small molecules can stem from several factors:
-
Hydrophobic Interactions: Molecules with hydrophobic properties tend to bind to nonpolar surfaces, such as polypropylene and polystyrene plastics commonly used in labware.[4][6]
-
Electrostatic Interactions: Charged molecules can bind to surfaces with opposite charges.[7]
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can enhance non-specific interactions.
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on a surface can lead to the binding of the small molecule.[8]
-
Binding to Serum Proteins: In assays containing serum, molecules can bind to abundant proteins like albumin, which can affect their availability and activity.[9][10][11]
Q3: How can I measure the extent of non-specific binding of this compound in my assay?
A3: To measure non-specific binding, you can perform a control experiment where the target molecule is absent. For example, in a binding assay, this would involve measuring the amount of this compound that binds to the assay components (e.g., plate wells, beads) in the absence of its specific target. The signal detected in this control represents the level of non-specific binding and should be subtracted from the signal obtained in the presence of the target to determine the specific interaction.[3]
Troubleshooting Guides
Guide 1: High Background in Minimum Inhibitory Concentration (MIC) Assays
High background in a broth microdilution MIC assay can manifest as turbidity in control wells (no bacteria) or inconsistent growth in the presence of the antibiotic, making the MIC determination difficult.
Caption: Troubleshooting workflow for high background in MIC assays.
-
Prepare a range of buffer pH values: Based on the predicted properties of this compound (as a peptide-based molecule, its charge can be pH-dependent), prepare your assay medium at several pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Test a range of salt concentrations: For each pH, prepare solutions with varying NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM). Higher salt concentrations can reduce electrostatic interactions.
-
Perform the MIC assay: Run your standard MIC protocol with these modified buffers, including a no-drug control to assess for any buffer effects on bacterial growth.
-
Analyze the results: Determine the buffer condition that provides the lowest background signal in the control wells without significantly affecting bacterial growth.
Guide 2: Poor Reproducibility in Target-Based Assays
Inconsistent results in target-based assays (e.g., enzyme inhibition, receptor binding) can be due to variable non-specific binding of this compound to the assay plate or other components.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. arp1.com [arp1.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Amythiamicin B degradation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amythiamicin B. The information is designed to help address challenges related to the degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of biological activity in aqueous solutions of this compound is commonly attributed to chemical degradation. As a thiopeptide antibiotic, its complex macrocyclic structure is susceptible to degradation under various conditions. The primary causes of degradation in aqueous solutions are likely hydrolysis and photodegradation. Thiopeptide antibiotics are known to have poor aqueous solubility and stability, which can contribute to a rapid loss of potency.
Q2: What is hydrolysis and how does it affect this compound?
A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For peptide-based molecules like this compound, the amide bonds within the macrocyclic structure are susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions (pH-dependent hydrolysis). The cleavage of these bonds would lead to a change in the three-dimensional structure of the molecule, rendering it inactive. While specific degradation products of this compound have not been extensively documented in publicly available literature, hydrolysis of the peptide backbone is a primary suspected pathway of degradation.
Q3: Is this compound sensitive to light?
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, stock solutions of this compound, typically prepared in an organic solvent like DMSO, should be stored at -20°C or lower in tightly sealed, light-protecting containers. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment and use them immediately. If short-term storage of aqueous solutions is unavoidable, they should be kept on ice and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of this compound in the aqueous assay buffer.
Troubleshooting Steps:
-
pH of the Assay Buffer:
-
Verification: Measure the pH of your assay buffer.
-
Recommendation: Thiopeptide stability can be pH-dependent. If possible, perform pilot experiments to assess the stability of this compound in buffers of varying pH (e.g., pH 6.0, 7.4, and 8.0) over the time course of your assay. A stability-indicating HPLC method would be ideal for quantifying the remaining intact drug.
-
-
Temperature during Incubation:
-
Verification: Confirm the incubation temperature of your assay.
-
Recommendation: Higher temperatures accelerate chemical reactions, including hydrolysis. If the assay protocol allows, consider running the experiment at a lower temperature to see if consistency improves.
-
-
Exposure to Light:
-
Verification: Are your assay plates or tubes exposed to ambient or direct light for extended periods?
-
Recommendation: Protect your experimental setup from light by using amber-colored plates/tubes or by covering them with aluminum foil.
-
Issue 2: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Final Concentration of DMSO:
-
Verification: Calculate the final percentage of DMSO in your aqueous solution.
-
Recommendation: Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your biological system. A final concentration of 0.5% to 1% DMSO is generally well-tolerated in many cell-based assays.
-
-
Dilution Method:
-
Verification: How are you performing the dilution?
-
Recommendation: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Use of Solubilizing Excipients:
-
Recommendation: For challenging solubility issues, consider the use of pharmaceutically acceptable solubilizing agents. However, extensive validation would be required to ensure the excipient does not interfere with the assay.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and determine the intrinsic stability of a molecule.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Initial Gradient: Start with a higher proportion of the aqueous phase and gradually increase the organic phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate specificity.
Data Presentation
The following tables are templates for organizing stability data for this compound.
Table 1: pH-Dependent Degradation of this compound in Aqueous Solution at 37°C
| pH | Time (hours) | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 5.0 | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 7.4 | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 9.0 | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Temperature-Dependent Degradation of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Time (hours) | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 4 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| 25 (Room Temp) | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 37 | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent assay results.
References
Improving the purification efficiency of Amythiamicin B from fermentation broth
Technical Support Center: Purification of Amythiamicin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification efficiency of this compound from fermentation broth. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to purification?
A1: this compound is a thiopeptide antibiotic produced by the bacterium Amycolatopsis sp.[1]. It possesses potent activity against Gram-positive bacteria. For purification purposes, its key physicochemical properties are:
-
Molecular Formula: C₅₀H₅₃N₁₅O₉S₆[2]
-
Molecular Weight: 1200.44 g/mol [2]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO). Its solubility in other organic solvents and aqueous solutions is a critical factor for extraction and chromatography and needs to be empirically determined.
-
Stability: It is recommended to store this compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years). The stability of this compound at different pH values and temperatures during the purification process should be carefully monitored to prevent degradation.
Q2: What is a general workflow for the purification of this compound from fermentation broth?
A2: A typical workflow involves a multi-step process that includes:
-
Fermentation Broth Pre-treatment: Separation of the mycelium from the supernatant.
-
Extraction: Extraction of this compound from the fermentation broth or mycelium using a suitable organic solvent.
-
Chromatographic Purification: A series of chromatography steps to separate this compound from other impurities. This often involves a combination of techniques like reversed-phase chromatography, and potentially ion-exchange or size-exclusion chromatography.
-
Final Purification and Formulation: Further purification, if necessary, followed by concentration and drying of the final product.
The following diagram illustrates a typical experimental workflow for this compound purification.
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Question: I am getting a very low concentration of this compound in my initial solvent extract. What could be the reasons and how can I improve the extraction efficiency?
Answer: Low extraction yield can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Cell Lysis (if extracting from mycelium):
-
Problem: this compound might be retained within the microbial cells.
-
Solution: Employ a more rigorous cell disruption method. Sonication, bead beating, or homogenization in the presence of the extraction solvent can significantly improve the release of intracellular products.
-
-
Inappropriate Extraction Solvent:
-
Problem: The solvent may not have the optimal polarity to efficiently solubilize this compound.
-
Solution: Perform small-scale solvent screening experiments. Test a range of solvents with varying polarities such as ethyl acetate, n-butanol, chloroform, and mixtures thereof. Analyze the extracts by HPLC to determine the most effective solvent. For some peptides, butanol has been shown to be effective[3][4].
-
-
Suboptimal pH of the Fermentation Broth:
-
Problem: The charge state of this compound can significantly affect its solubility in the organic solvent.
-
Solution: Adjust the pH of the fermentation broth before extraction. Since this compound is a peptide, it will have ionizable groups. Experiment with a range of pH values (e.g., from acidic to basic) to find the point where its solubility in the organic phase is maximized. For some peptides, a more basic pH (e.g., 9-9.5) has been shown to improve extraction[3][4].
-
-
Insufficient Mixing or Contact Time:
-
Problem: Inefficient mass transfer between the aqueous and organic phases.
-
Solution: Increase the agitation speed and/or the extraction time. Ensure thorough mixing to maximize the interfacial area between the two phases.
-
The following decision tree can guide your troubleshooting process for low extraction yield.
Caption: Troubleshooting logic for low extraction yield.
Issue 2: Poor Resolution and Peak Tailing in Reversed-Phase HPLC
Question: I am observing poor peak separation and significant peak tailing during the RP-HPLC purification of this compound. What are the possible causes and solutions?
Answer: Poor resolution and peak tailing are common issues in RP-HPLC. Here’s a guide to address these problems:
-
Inappropriate Column Chemistry:
-
Problem: The stationary phase may not be providing sufficient retention or selectivity for this compound and its impurities.
-
Solution: Experiment with different column chemistries. C18 columns are a good starting point, but for peptides, C8 or C4 columns might provide better resolution. Also, consider columns with different pore sizes; a larger pore size (e.g., 300 Å) is often beneficial for larger molecules like peptides.
-
-
Suboptimal Mobile Phase Composition:
-
Problem: The mobile phase is not effectively separating the components.
-
Solution:
-
Organic Modifier: Acetonitrile is a common choice, but methanol or isopropanol can offer different selectivities.
-
Ion-Pairing Agent: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard for peptide separations. It helps to improve peak shape by masking residual silanol groups on the stationary phase and providing a counter-ion for charged residues on the peptide.
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of peptides. For thiopeptides, a mobile phase at pH 4 has been used successfully[5].
-
-
-
Gradient Profile Not Optimized:
-
Problem: A steep gradient may lead to poor resolution, while a shallow gradient can cause excessive peak broadening.
-
Solution: Optimize the gradient slope. Start with a broad gradient to determine the approximate elution concentration of this compound, then run a shallower gradient around that concentration to improve separation from closely eluting impurities.
-
-
Column Overloading:
-
Problem: Injecting too much sample can lead to peak distortion and tailing.
-
Solution: Reduce the sample load. If a larger amount of material needs to be purified, consider using a larger diameter preparative column.
-
-
Secondary Interactions:
-
Problem: The peptide may be interacting with active sites on the silica backbone of the stationary phase, leading to peak tailing.
-
Solution: Ensure the mobile phase contains an ion-pairing agent like TFA. Operating at a lower pH can also help to suppress the ionization of silanol groups.
-
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
-
Pre-treatment: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 9.0 with 1M NaOH.
-
Extraction:
-
Transfer the pH-adjusted supernatant to a separation funnel.
-
Add an equal volume of n-butanol.
-
Shake vigorously for 15 minutes.
-
Allow the phases to separate for 30 minutes.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with n-butanol.
-
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2: Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract in a minimal volume of DMSO and then dilute with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
5-30% B over 10 minutes.
-
30-60% B over 40 minutes.
-
60-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 15 minutes.
-
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound by mass spectrometry.
-
Post-Purification: Pool the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize to obtain the purified this compound as a powder.
Data Presentation
The following tables provide representative data for a typical purification of this compound. Note that these are illustrative values and actual results may vary.
Table 1: Comparison of Different Extraction Solvents for this compound Recovery
| Extraction Solvent | Relative Yield (%) | Purity by HPLC (%) |
| Ethyl Acetate | 65 | 40 |
| n-Butanol | 92 | 55 |
| Chloroform | 45 | 35 |
| Dichloromethane | 50 | 38 |
Table 2: Summary of a Multi-Step Purification of this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Extract | 5000 | 250 | 100 | 5 |
| Reversed-Phase HPLC | 150 | 180 | 72 | 85 |
| Final Lyophilized Product | 120 | 115 | 46 | >98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between mobile phase pH and the retention of a peptide antibiotic like this compound in reversed-phase HPLC.
Caption: Effect of mobile phase pH on peptide retention in RP-HPLC.
References
- 1. Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate solvents for Amythiamicin B stock solutions
This technical support center provides guidance on the preparation and handling of Amythiamicin B stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO and can be formulated in this solvent for experimental use.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, it is recommended to store it at -20°C in a dry, dark place, where it can be stable for over three years.[1] For short-term storage (days to weeks), 0-4°C is suitable.[1] Stock solutions in DMSO should be stored at -20°C for long-term use (months) and can be kept at 0-4°C for short-term use (days to weeks).[1]
Q3: Is this compound soluble in other solvents like ethanol or DMF?
Q4: What is the mechanism of action of this compound?
A4: this compound is a thiopeptide antibiotic.[2] This class of antibiotics, including the closely related arylomycins, is known to inhibit bacterial type I signal peptidase (SPase). This enzyme is crucial for the bacterial protein secretion pathway. Therefore, the inferred mechanism of action for this compound is the inhibition of this key enzyme.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Solution:
-
Gently warm the solution to 37°C for a short period (10-15 minutes) to aid dissolution.
-
Vortex the solution for a longer duration.
-
If precipitation is still observed, it is possible the maximum solubility has been exceeded. In this case, dilute the solution with more DMSO to a lower concentration.
-
Issue 2: The prepared stock solution appears cloudy or has precipitates after storage.
-
Possible Cause: The compound may have precipitated out of solution upon freezing or due to temperature fluctuations. This can also occur if the stock solution was not fully dissolved initially.
-
Solution:
-
Warm the vial to room temperature or briefly at 37°C and vortex to redissolve the precipitate.
-
Before use, visually inspect the solution to ensure it is clear.
-
To minimize freeze-thaw cycles, it is highly recommended to prepare small aliquots of the stock solution.
-
Issue 3: Reduced or no activity of this compound in the experiment.
-
Possible Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The stability of compounds in DMSO can vary.
-
Solution:
-
Prepare a fresh stock solution from the solid compound.
-
Ensure the stock solution is stored in tightly sealed vials at -20°C and protected from light.
-
When possible, use a freshly prepared stock or a recently thawed aliquot for your experiments.
-
Data Summary
| Parameter | Solvent | Concentration/Value | Storage Temperature | Stability |
| Solubility | DMSO | Soluble (up to 50 mM has been documented for preparation)[1] | N/A | N/A |
| Ethanol | Data not available | N/A | N/A | |
| DMF | Data not available | N/A | N/A | |
| Storage (Solid) | N/A | N/A | -20°C (long-term)[1] | > 3 years[1] |
| 0-4°C (short-term)[1] | ||||
| Storage (Stock Solution) | DMSO | As prepared | -20°C (long-term)[1] | Data not available |
| 0-4°C (short-term)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare a 1 ml of 10 mM stock solution, weigh out 1.2 mg of this compound (Molecular Weight: 1200.43 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound. For 1.2 mg, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed cryovials. Store the aliquots at -20°C for long-term storage.
Calculation Table for Preparing this compound Stock Solutions in DMSO[1]
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 833 µL | 4.165 mL | 8.33 mL |
| 5 mM | 166.6 µL | 833 µL | 1.666 mL |
| 10 mM | 83.3 µL | 416.5 µL | 833 µL |
| 50 mM | 16.7 µL | 83.3 µL | 166.6 µL |
Calculations are based on a molecular weight of 1200.43 g/mol .
Visualizations
Caption: Troubleshooting workflow for selecting an appropriate solvent.
Caption: General workflow for preparing this compound stock solution.
References
Minimizing off-target effects of Amythiamicin B in cellular assays
Welcome to the technical support center for Amythiamicin B. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound in cellular assays, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiopeptide antibiotic belonging to the trisubstituted pyridine class.[1] Its primary antibacterial activity is against Gram-positive bacteria.[1][2] Evidence suggests that Amythiamicin and related thiopeptides function by inhibiting bacterial protein synthesis. The specific molecular target is believed to be the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome during translation.[3] By binding to EF-Tu, Amythiamicin prevents it from functioning correctly, thereby halting protein production and leading to bacterial cell death.[3]
Q2: What are off-target effects and why is it critical to minimize them?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to a variety of confounding outcomes, including cytotoxicity, activation of stress pathways, or modulation of signaling cascades unrelated to the intended target.[4]
Minimizing off-target effects is crucial for three main reasons:
-
Translational Relevance: For drug development, off-target effects can cause unforeseen toxicity in preclinical and clinical stages, leading to project failure. Identifying and mitigating these effects early is essential.
-
Resource Efficiency: Understanding the specificity of your compound early on saves significant time and resources by preventing the pursuit of misleading results.[5]
Q3: What are the potential off-target effects of this compound in mammalian cellular assays?
While specific off-target interactions for this compound in mammalian cells are not extensively documented, potential off-target effects can be hypothesized based on its mechanism and the general behavior of small molecules:
-
Mitochondrial Toxicity: Because mitochondrial ribosomes share some structural similarities with bacterial ribosomes, compounds targeting bacterial protein synthesis can sometimes interfere with mitochondrial protein synthesis. This can lead to mitochondrial dysfunction and cellular toxicity.
-
Kinase Inhibition: The ATP-binding pocket is a conserved structural domain across the kinome. Many small molecules can non-specifically bind to various kinases, leading to widespread and unintended disruption of cellular signaling.[5]
-
Induction of Cellular Stress: High concentrations of any foreign small molecule can trigger cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress, which can lead to apoptosis or other cellular phenotypes that are independent of the on-target effect.[4]
Troubleshooting Guide
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: High cytotoxicity is observed at concentrations expected to be specific for the bacterial target.
-
Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to the inhibition of the primary target.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct parallel assays to determine the concentration at which this compound inhibits its target (e.g., bacterial growth) and the concentration at which it causes cytotoxicity in your mammalian cell line. The separation between these two curves represents the therapeutic window.
-
Use a Less Sensitive Cytotoxicity Assay: Some cytotoxicity assays are more prone to artifacts. For example, compounds that affect cellular redox potential can interfere with MTT or Alamar Blue (Resazurin) assays.[6] Consider using an orthogonal method, such as a protease-based viability assay (measuring live-cell protease activity) or simply cell counting.[7]
-
Include Proper Controls: Always include a "drug only" control (cells and this compound, no bacteria) to accurately assess the compound's intrinsic cytotoxicity.[4]
-
Issue 2: The observed cellular phenotype does not correlate with the known function of the target.
-
Possible Cause: The phenotype may be driven by an off-target interaction.
-
Troubleshooting Steps:
-
Validate Target Engagement: Use a biophysical assay to confirm that this compound is binding to its intended target in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein.[5] If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Target Knockout/Knockdown Experiment: The most definitive way to verify an on-target effect is to use a genetic approach like CRISPR/Cas9 to remove the target protein. If this compound still produces the phenotype in the knockout cells, the effect is unequivocally off-target.[8]
-
Experimental Protocols & Data
Protocol 1: Dose-Response and Cytotoxicity Analysis
This protocol is designed to determine the effective concentration (EC50) of this compound against bacteria and its cytotoxic concentration (CC50) against a mammalian cell line.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. In a separate plate, prepare a liquid culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) diluted to a starting OD600 of 0.05.
-
Compound Addition: Prepare a 2-fold serial dilution of this compound in the appropriate culture medium. Add the dilutions to both the mammalian cells and the bacterial culture. Include "no drug" (vehicle control) and "no cells" (medium only) wells.
-
Incubation: Incubate the mammalian cell plate for 48-72 hours and the bacterial plate for 18-24 hours at 37°C in a suitable incubator.
-
Viability Measurement:
-
For Mammalian Cells: Use a cytotoxicity assay such as the XTT assay. Add the XTT reagent according to the manufacturer's instructions and measure absorbance at 450 nm.[4]
-
For Bacteria: Measure the optical density at 600 nm (OD600) to determine bacterial growth inhibition.
-
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of viability/growth against the log concentration of this compound and fit a dose-response curve to calculate the CC50 (for mammalian cells) and EC50 (for bacteria).
Sample Data Presentation:
| Compound | Target Organism/Cell Line | Assay | Endpoint | Result (µM) |
| This compound | S. aureus | Bacterial Growth | EC50 | 0.5 |
| This compound | HeLa Cells | XTT Assay | CC50 | 25.0 |
| This compound | HEK293 Cells | XTT Assay | CC50 | > 50.0 |
This table shows hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target protein in a cellular environment. The principle is that a protein bound to a ligand (like this compound) is stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells to release the proteins. Common methods include freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Detection: Collect the supernatant and analyze the amount of the target protein remaining soluble at each temperature using Western Blot or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Visualizations and Workflows
Below are diagrams illustrating key concepts and workflows for minimizing off-target effects.
Caption: On-target vs. potential off-target mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Amythiamicin B for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Amythiamicin B during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in stored samples. | Degradation of this compound due to improper storage conditions (e.g., temperature fluctuations, exposure to light or moisture). | Store this compound as a desiccated powder at -20°C or -80°C, protected from light and moisture. For solutions, use aliquots to avoid repeated freeze-thaw cycles.[1] |
| Appearance of unknown peaks in HPLC analysis of stored this compound. | Chemical degradation of the molecule. Thiopeptide antibiotics can be susceptible to hydrolysis, oxidation, or photolysis.[2][3] | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and establish a degradation profile. This can help in optimizing storage conditions. |
| Precipitation of this compound in solution upon thawing. | Low aqueous solubility, a common issue with thiopeptide antibiotics.[4] | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and store in small aliquots at -80°C. When preparing working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results using different batches of stored this compound. | Batch-to-batch variability in initial purity or degradation over time. | Always qualify a new batch of this compound upon receipt by analytical methods such as HPLC to confirm purity. Implement a consistent storage protocol for all batches. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for powdered this compound?
For long-term stability, powdered this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C.[1] Storing under these conditions minimizes degradation from temperature fluctuations, light, and moisture.
2. How should I prepare and store stock solutions of this compound?
Due to the limited solubility of many thiopeptides in aqueous solutions, it is recommended to prepare high-concentration stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO).[4] These stock solutions should be aliquoted into small, single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, thiopeptides, in general, contain moieties susceptible to degradation.[4][5] Potential degradation pathways could involve hydrolysis of the macrocyclic peptide backbone, particularly at the dehydroamino acid residues, or oxidation of the sulfur-containing thiazole rings.
Caption: Potential degradation pathways for this compound.
4. How can I assess the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound over time.[6][7] This involves developing an HPLC method that can separate the intact drug from its potential degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method for assessing this compound stability.
Caption: Workflow for HPLC stability method development.
-
Column and Mobile Phase Selection: Start with a C18 reverse-phase column. A common mobile phase for similar compounds consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any impurity or degradation peaks.
-
Forced Degradation Studies: Subject this compound solutions to stress conditions to intentionally induce degradation. This helps to ensure the analytical method can separate the degradation products from the active compound.
-
Analysis of Stressed Samples: Analyze the stressed samples by the developed HPLC method to confirm that the degradation products are resolved from the main peak.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Protocol 2: Long-Term Stability Study
This protocol describes how to conduct a long-term stability study of this compound.
-
Sample Preparation: Prepare multiple aliquots of this compound (both powdered and in solution) in the intended storage containers.
-
Storage Conditions: Store the samples under the desired long-term conditions (e.g., -20°C, -80°C, protected from light). It is also advisable to include samples at accelerated conditions (e.g., 4°C or 25°C with controlled humidity) to predict long-term stability more quickly.[2][8]
-
Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity and concentration of this compound. Also, perform a bioassay to assess its antibacterial potency.
-
Data Evaluation: Evaluate the data to determine the shelf-life of this compound under the tested storage conditions.
Quantitative Data Summary
The following table provides a template for summarizing stability data for this compound under different storage conditions.
| Storage Condition | Time Point (Months) | Purity by HPLC (%) | Potency (as % of Initial) |
| -80°C (Powder) | 0 | 99.5 | 100 |
| 6 | 99.4 | 99 | |
| 12 | 99.2 | 98 | |
| -20°C (Powder) | 0 | 99.5 | 100 |
| 6 | 99.1 | 97 | |
| 12 | 98.5 | 95 | |
| -80°C (in DMSO) | 0 | 99.5 | 100 |
| 6 | 99.0 | 96 | |
| 12 | 98.2 | 93 | |
| 4°C (Powder) | 0 | 99.5 | 100 |
| 1 | 97.0 | 90 | |
| 3 | 92.5 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability data must be generated through experimentation.
References
- 1. goldbio.com [goldbio.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. www3.paho.org [www3.paho.org]
Optimizing reaction conditions for the synthesis of Amythiamicin B precursors
Welcome to the technical support center for the synthesis of Amythiamicin B precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of these complex thiopeptide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the core structure of this compound?
A1: The total synthesis of Amythiamicins typically involves a convergent approach. Key strategies include the formation of thiazole rings, peptide couplings to assemble the peptide backbone, transition metal-catalyzed cross-coupling reactions (such as Negishi and Stille couplings) to connect different fragments, and a final macrocyclization step to form the characteristic cyclic structure of the antibiotic.
Q2: Which methods are commonly used for the synthesis of the thiazole moieties in this compound precursors?
A2: The thiazole building blocks are crucial components of this compound. Common methods for their synthesis include the classical Hantzsch thiazole synthesis from α-haloketones and thioamides, and dirhodium(II)-catalyzed chemoselective carbene N-H insertion followed by thionation.[1] The Hantzsch synthesis is a high-yielding and straightforward method for forming thiazole rings.[1]
Q3: What are the major challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound precursors?
A3: The peptide backbone of this compound precursors can be challenging to synthesize due to the presence of hydrophobic residues and the potential for secondary structure formation on the resin. Common issues include peptide aggregation, leading to incomplete coupling and deprotection steps, and epimerization of amino acid stereocenters during activation.[2][3]
Q4: How can epimerization be minimized during peptide coupling steps?
A4: Epimerization is a significant concern, especially when coupling peptide fragments. The choice of coupling reagent, base, and solvent plays a crucial role. Using additives like HOBt or HOAt can suppress epimerization.[3][4] The use of less hindered amino acid residues at the C-terminus of a peptide fragment can also reduce the risk of epimerization.[3]
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch Thiazole Synthesis
Question: I am getting a low yield in my Hantzsch thiazole synthesis. What are the possible causes and solutions?
Answer: Low yields in the Hantzsch thiazole synthesis can arise from several factors. Here is a troubleshooting guide:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of the thioamide component, as this is a common practice.[4] The reaction is often heated to ensure it proceeds to completion.
-
Side reactions: The α-haloketone can be prone to side reactions. Ensure that the reaction is performed under appropriate temperature control.
-
Product precipitation: The thiazole product is often poorly soluble in the reaction mixture and can be isolated by precipitation upon neutralization.[4] Ensure that the pH is adjusted correctly to induce precipitation.
-
Purification losses: If the product is not precipitating cleanly, you may be losing it during the workup and purification steps. Consider alternative purification methods like column chromatography.
Problem 2: Peptide Aggregation during Solid-Phase Peptide Synthesis (SPPS)
Question: My peptide is aggregating on the resin during SPPS, leading to failed couplings. How can I address this?
Answer: Peptide aggregation is a common problem with hydrophobic sequences. Here are some strategies to overcome this issue:
-
Choice of Resin: Utilizing resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), can improve solvation and reduce aggregation.[3]
-
Solvent System: While DMF is a standard solvent, NMP or a mixture of DMF with DMSO (up to 25%) can be more effective at disrupting secondary structures and improving solvation of the growing peptide chain.[3]
-
Coupling Conditions: Increasing the coupling time or performing a double coupling can help drive the reaction to completion, especially for sterically hindered or aggregation-prone sequences.[5]
-
Disrupting Secondary Structures: Incorporating protecting groups like Dmb or Hmb on the backbone nitrogen of glycine residues can disrupt interchain hydrogen bonding that leads to aggregation.[3]
Problem 3: High Levels of Epimerization in Peptide Couplings
Question: I am observing significant epimerization of the C-terminal amino acid in my peptide fragment coupling. What can I do to minimize this?
Answer: Epimerization is a critical issue that can compromise the biological activity of the final product. The following table summarizes the relative risk of epimerization with different coupling reagents.
| Coupling Reagent Class | Examples | Relative Epimerization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | The addition of HOBt or HOAt is crucial to suppress epimerization.[4] |
| Phosphonium Salts | BOP, PyBOP | Low to Moderate | Generally efficient and offer a lower risk of epimerization compared to carbodiimides without additives. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Low | These are highly efficient coupling reagents with a low propensity for epimerization, especially HATU and COMU.[6] |
Recommendations:
-
Use a coupling reagent with a lower intrinsic risk of epimerization, such as HATU or COMU.
-
Minimize the pre-activation time of the carboxylic acid component.
-
Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of a stronger base like DIEA.
-
Perform the coupling at a lower temperature if possible.
Experimental Protocols
Protocol 1: Representative Hantzsch Thiazole Synthesis
This protocol is a general procedure for the synthesis of a 2-aminothiazole derivative.
Materials:
-
α-Bromoacetophenone (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, combine the α-bromoacetophenone and thiourea.
-
Add methanol to dissolve the reactants and add a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and stir.
-
The thiazole product should precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with water, and air dry.
Protocol 2: General Fmoc-Based Solid-Phase Peptide Synthesis of a Thiazole-Containing Peptide
This protocol outlines the general steps for the manual synthesis of a peptide containing a pre-synthesized Fmoc-protected thiazole amino acid analogue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected thiazole amino acid analogue
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
DMF (synthesis grade)
-
DCM (synthesis grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and base (e.g., DIEA, 6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling.
-
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid, including the Fmoc-protected thiazole amino acid analogue, until the desired peptide sequence is assembled.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a Thiazole-Containing Peptide.
Caption: Troubleshooting Logic for Peptide Aggregation in SPPS.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Validation & Comparative
A Comparative Efficacy Analysis of Amythiamicin B and Vancomycin Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Amythiamicin B and the well-established antibiotic, vancomycin, against Methicillin-resistant Staphylococcus aureus (MRSA). This analysis is based on available experimental data and aims to provide an objective resource for researchers and professionals in the field of drug development.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of strains with reduced susceptibility necessitates the exploration of novel therapeutic agents. This compound, a member of the thiopeptide class of antibiotics, represents a potential alternative. While direct comparative studies are limited, this guide synthesizes available data on their respective mechanisms of action and in vitro efficacy to draw a comparative picture.
Quantitative Efficacy Data
Due to the limited publicly available data on the specific anti-MRSA activity of this compound, a direct quantitative comparison of its efficacy with vancomycin is challenging. The following tables summarize the available data for both compounds.
Table 1: In Vitro Efficacy of Vancomycin against various MRSA strains.
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| ATCC 43300 | 1 | 14.4 | [1] |
| Clinical Isolates (Range) | 0.5 - 2 | Not widely reported | [2] |
| VISA Isolates | 4 - 8 | Not applicable | [2] |
| hVISA Isolates | 2 | Not applicable | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; VISA: Vancomycin-Intermediate Staphylococcus aureus; hVISA: Hetero-resistant Vancomycin-Intermediate Staphylococcus aureus.[1][2][3]
Table 2: In Vitro Efficacy of Amythiamicin Analogs against Staphylococcus aureus.
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Amythiamicin D analog (3a) | NCTC | Data not specified | [4] |
| Amythiamicin D analog (3a) | Mu50 (VISA) | Data not specified | [4] |
Mechanism of Action
The fundamental difference in the mechanism of action between vancomycin and this compound is a critical factor in considering their potential roles in combating MRSA.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity. This leads to a weakened cell wall and eventual cell lysis.
This compound: Inhibition of Protein Synthesis
This compound belongs to the thiopeptide class of antibiotics. Thiopeptides are known to inhibit bacterial protein synthesis. Specifically, Amythiamicins are believed to bind to the bacterial elongation factor Tu (EF-Tu)[4][5]. EF-Tu is a crucial protein that delivers aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound prevents this delivery, thereby halting protein production and ultimately leading to bacterial growth inhibition.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental for assessing the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
General Protocol (based on CLSI guidelines):
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 43300) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
General Protocol:
-
Following MIC Determination: After the MIC is determined, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Discussion and Future Directions
Vancomycin remains a critical antibiotic for MRSA infections, but its efficacy can be limited by the emergence of resistant and tolerant strains. The data clearly indicates a range of MIC values for vancomycin against clinical MRSA isolates, with some strains exhibiting reduced susceptibility that can correlate with poorer clinical outcomes.[2]
This compound, with its distinct mechanism of action targeting protein synthesis, presents a promising avenue for circumventing vancomycin resistance mechanisms that are focused on the cell wall. The finding that a related Amythiamicin D analog is active against S. aureus, including a VISA strain, is encouraging.[4] However, the lack of specific MIC and MBC data for this compound against a panel of MRSA strains is a significant knowledge gap.
To provide a conclusive comparison, further research is imperative. Key future experiments should include:
-
Direct Head-to-Head in vitro Studies: Determining the MIC and MBC of this compound against a diverse panel of well-characterized MRSA strains, including vancomycin-susceptible, -intermediate, and -resistant isolates, alongside vancomycin as a direct comparator.
-
Time-Kill Kinetic Assays: To compare the bactericidal or bacteriostatic activity of both compounds over time.
-
In vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of MRSA infection and comparing it to vancomycin.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Validating EF-Tu Inhibition: A Comparative Guide for Amythiamicin B and Other EF-Tu Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amythiamicin B and other known inhibitors of the bacterial Elongation Factor Tu (EF-Tu), a critical protein in bacterial protein synthesis. The primary mechanism of action for this class of antibiotics is the disruption of EF-Tu function, leading to the cessation of bacterial growth. This document summarizes key experimental data, details relevant validation protocols, and visualizes the underlying molecular pathways and experimental workflows.
While direct quantitative data for this compound is limited in the available literature, data for the closely related thiopeptide, Amythiamicin D, is used as a proxy to illustrate its likely performance characteristics.
Comparative Analysis of EF-Tu Inhibitors
The following tables summarize the available quantitative data for Amythiamicin D (as a proxy for this compound) and other well-characterized EF-Tu inhibitors.
Table 1: In Vitro Translation Inhibition
| Compound | Assay System | IC50 | Reference |
| Amythiamicin D Analog (3a) | Firefly Luciferase Translation | More potent than Amythiamicin D | [1] |
| Indole Dipeptide (Compound 2) | In vitro Transcription-Translation | 14 µM | [2] |
| Kirromycin | Poly(Phe) Synthesis (E. coli) | 0.13 µM (Aurodox, a Kirromycin analog) | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Amythiamicin D Analog (3a) | Staphylococcus aureus (NCTC, Mu50) | Not specified, but active | [1] |
| Amythiamicin D Analog (3a) | Listeria monocytogenes EGD | Not specified, but active | [1] |
| GE2270A | Staphylococcus aureus | < 1 | [4] |
| GE2270A | Streptococcus pyogenes | < 1 | [4] |
| GE2270A | Enterococcus faecalis | < 1 | [4] |
| GE2270A Congeners (1-9) | Staphylococcus aureus | 2 - 11 µM (MIC90) | [1] |
| Kirromycin (and congeners) | Staphylococcus aureus | ≥ 1000 | [3] |
Validating EF-Tu as the Primary Target
Confirmation that EF-Tu is the primary target of an antibiotic like this compound involves a combination of genetic and biochemical approaches.
Genetic Validation
A key piece of evidence for target engagement is the identification of resistance-conferring mutations within the gene encoding the proposed target. For the amythiamicin family, a mutation in the tuf gene, which encodes EF-Tu, has been identified in a resistant mutant of Bacillus subtilis. This provides strong genetic evidence that EF-Tu is the primary target of this class of antibiotics.
Biochemical Validation
Several biochemical assays are crucial for validating and characterizing the inhibition of EF-Tu. These assays directly measure the impact of the inhibitor on the various functions of EF-Tu in the translation elongation cycle.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Transcription-Translation (IVT) Inhibition Assay
This assay assesses the overall inhibitory effect of a compound on protein synthesis. A cell-free extract containing all the necessary machinery for transcription and translation is used to express a reporter protein (e.g., firefly luciferase or green fluorescent protein). The activity of the reporter is measured in the presence and absence of the inhibitor to determine the extent of inhibition.[5][6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids, and an energy source.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Reporter Assay: After a set time, measure the activity of the synthesized reporter protein. For luciferase, this involves adding a luciferin substrate and measuring the resulting luminescence.
-
Data Analysis: Plot the reporter activity against the inhibitor concentration to determine the IC50 value, the concentration of inhibitor that reduces protein synthesis by 50%.
EF-Tu GTPase Activity Assay
This assay measures the ability of EF-Tu to hydrolyze GTP, a critical step in the elongation cycle. The assay can be performed in the presence or absence of ribosomes and aminoacyl-tRNA to investigate the specific step of inhibition.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified EF-Tu, [γ-³²P]GTP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for GTP hydrolysis.
-
Termination: Stop the reaction by adding a solution that quenches the enzymatic activity.
-
Analysis: Separate the hydrolyzed [³²P]phosphate from the unhydrolyzed [γ-³²P]GTP using thin-layer chromatography or a charcoal binding assay.
-
Quantification: Quantify the amount of released [³²P]phosphate to determine the rate of GTP hydrolysis and the inhibitory effect of the compound.
Ternary Complex Formation Assay (Nitrocellulose Filter Binding)
This assay directly measures the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA.[7] The principle relies on the ability of proteins to bind to nitrocellulose filters, while free nucleic acids do not.
Protocol:
-
Complex Formation: Incubate purified EF-Tu, a non-hydrolyzable GTP analog (e.g., GDPNP), and a radiolabeled aminoacyl-tRNA (e.g., [³H]Phe-tRNA) in the presence of varying concentrations of the inhibitor.
-
Filtration: Pass the reaction mixtures through a nitrocellulose filter. The EF-Tu and any associated tRNA will bind to the filter.
-
Washing: Wash the filters to remove any unbound radiolabeled tRNA.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: A decrease in retained radioactivity in the presence of the inhibitor indicates interference with ternary complex formation.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of EF-Tu in protein synthesis and a typical workflow for validating an EF-Tu inhibitor.
Caption: EF-Tu signaling pathway and points of antibiotic inhibition.
Caption: Experimental workflow for validating EF-Tu as the primary target.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. The ternary complex of EF-Tu and its role in protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Amythiamicin B Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of Amythiamicin, a family of thiopeptide antibiotics. While direct and extensive SAR studies on Amythiamicin B are limited in publicly available literature, this guide leverages data from closely related analogues, particularly Amythiamicin D, to infer key structural determinants for antibacterial activity. The Amythiamicins exert their biological effect by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.
Comparative Analysis of Natural Amythiamicins
The Amythiamicin family comprises several naturally occurring congeners, primarily A, B, C, and D, which share a common macrocyclic core but differ in the side chain attached at the C-41 position. These variations provide initial insights into the structural requirements for activity.
| Compound | Side Chain at C-41 | Key Structural Feature | Antibacterial Activity |
| Amythiamicin A | L-Seryl-L-proline | Oxazoline ring | Gram-positive bacteria |
| This compound | L-Seryl-L-proline | Amide bond linkage | Gram-positive bacteria |
| Amythiamicin C | L-Seryl-L-proline | Ester bond linkage | Gram-positive bacteria |
| Amythiamicin D | (S)-α-Hydroxyisovaleryl | Single amino acid derivative | Gram-positive bacteria |
Structure-Activity Relationship of Synthetic Amythiamicin D Analogues
A study by Gross et al. (2013) on synthetic analogues of Amythiamicin D provides the most detailed insights into the SAR of this family. The modifications focused on the (S)-isopropyl group at the C-2 position of thiazole ring C.[1]
| Compound | Modification at C-2 of Ring C | MIC (µg/mL) vs. S. aureus NCTC | MIC (µg/mL) vs. S. aureus Mu50 | MIC (µg/mL) vs. L. monocytogenes | IC50 (µM) in vitro translation |
| Amythiamicin D | (S)-isopropyl | 8 | 16 | 4 | 0.10 |
| Analogue 3a | (S)-hydroxymethyl | 4 | 8 | 2 | 0.03 |
| Analogue 3b | (R)-hydroxymethyl | >128 | >128 | >128 | >10 |
| Analogue 3c | (S)-benzyloxymethyl | >128 | >128 | >128 | >10 |
Key Findings from SAR Studies:
-
Stereochemistry at C-2 is crucial: The inversion of stereochemistry from (S) to (R) at the C-2 position of ring C, as seen in analogue 3b , leads to a complete loss of antibacterial and translation-inhibitory activity.[1]
-
Size and Polarity of the C-2 Substituent: Replacement of the (S)-isopropyl group with a smaller, more polar (S)-hydroxymethyl group (analogue 3a ) resulted in a two- to four-fold increase in antibacterial potency and a three-fold increase in translation-inhibitory activity.[1] Conversely, introducing a bulky, non-polar (S)-benzyloxymethyl group (analogue 3c ) abolished activity.[1] This suggests that a small, polar group at this position enhances binding to the EF-Tu target.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
Amythiamicins target the bacterial elongation factor Tu (EF-Tu), a GTPase that plays a critical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. By binding to EF-Tu, Amythiamicins prevent the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby halting peptide chain elongation.
Caption: Inhibition of protein synthesis by Amythiamicin through binding to EF-Tu.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a generalized method for determining the MIC of antimicrobial agents against bacteria.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the Amythiamicin derivative is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without antibiotic) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: An S30 cell-free extract is prepared from a suitable bacterial strain (e.g., E. coli or S. aureus).
-
Reaction Mixture: The reaction mixture contains the S30 extract, a buffer system, amino acids, an energy source (ATP and GTP), and a DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Addition of Inhibitor: The Amythiamicin derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Measurement of Reporter Activity: The activity of the synthesized reporter protein is measured. For firefly luciferase, a luciferin substrate is added, and the resulting luminescence is quantified using a luminometer. The IC50 value is calculated as the concentration of the inhibitor that reduces the reporter activity by 50%.
Caption: Workflow for the synthesis and evaluation of Amythiamicin derivatives.
References
Unraveling the Cross-Resistance Profile of Amythiamicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Amythiamicin B, a member of the thiopeptide class of antibiotics, represents a promising candidate in this ongoing battle. This guide provides a comprehensive comparison of this compound's potential for cross-resistance with other major antibiotic classes, supported by an understanding of its mechanism of action and established experimental protocols for resistance studies.
Executive Summary
This compound, a thiopeptide antibiotic, is part of a class of natural products known for their potent activity against Gram-positive bacteria, including multi-drug resistant strains.[1][2][3] The potential for cross-resistance between this compound and other antibiotic classes is intrinsically linked to its mechanism of action. Thiopeptide antibiotics primarily inhibit bacterial protein synthesis through two main mechanisms: targeting the ribosomal protein L11 and the 23S rRNA complex, or inhibiting the elongation factor Tu (EF-Tu).[4] Evidence suggests that thiopeptides targeting EF-Tu, such as the thiomuracin family, exhibit no measurable cross-resistance with antibiotics currently in clinical use. Conversely, for thiopeptides that interact with the ribosome, the potential for cross-resistance with other ribosome-targeting antibiotics, such as macrolides and lincosamides, warrants careful investigation.
Mechanism of Action: The Basis for Cross-Resistance Potential
The likelihood of cross-resistance is largely determined by whether different antibiotics share the same molecular target or are affected by the same resistance mechanisms.
This compound and Thiopeptides:
-
Target 1: Ribosomal Protein L11/23S rRNA: Many thiopeptides bind to a complex formed by the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA). This binding event stalls protein synthesis. Resistance to these thiopeptides typically arises from mutations in the gene encoding L11 (rplK).
-
Target 2: Elongation Factor Tu (EF-Tu): A subset of thiopeptides, including the thiomuracins and likely this compound, inhibit protein synthesis by binding to and inactivating EF-Tu.[4] This protein is a crucial GTPase that delivers aminoacyl-tRNA to the ribosome during translation. Resistance to these thiopeptides is associated with mutations in the gene encoding EF-Tu.
This dual-targeting nature within the thiopeptide class has significant implications for cross-resistance.
Comparative Analysis of Cross-Resistance
Direct experimental data on the cross-resistance of this compound with a wide range of antibiotic classes is limited. However, based on its proposed mechanism of action targeting EF-Tu, a comparative assessment can be made.
Table 1: Predicted Cross-Resistance Profile of this compound (EF-Tu Target) with Other Antibiotic Classes
| Antibiotic Class | Primary Bacterial Target | Common Resistance Mechanism | Predicted Cross-Resistance with this compound | Rationale |
| Macrolides (e.g., Erythromycin, Azithromycin) | 50S ribosomal subunit (23S rRNA) | Target site modification (rRNA methylation by erm genes), Efflux pumps | Low | Different molecular target. Resistance mechanisms are target-specific. |
| Lincosamides (e.g., Clindamycin) | 50S ribosomal subunit (23S rRNA) | Target site modification (rRNA methylation by erm genes), Enzymatic inactivation | Low | Different molecular target. Resistance mechanisms are target-specific.[5][6][7] |
| Aminoglycosides (e.g., Gentamicin, Amikacin) | 30S ribosomal subunit (16S rRNA) | Enzymatic modification, Target site modification, Efflux pumps | Low | Different molecular target and distinct resistance mechanisms. |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Penicillin-binding proteins (PBPs) | Enzymatic degradation (β-lactamases), Alteration of PBPs | Low | Fundamentally different cellular process targeted (cell wall synthesis vs. protein synthesis). |
| Fluoroquinolones (e.g., Ciprofloxacin) | DNA gyrase and topoisomerase IV | Target site mutations, Efflux pumps | Low | Fundamentally different cellular process targeted (DNA replication vs. protein synthesis). |
| Other EF-Tu Inhibitors (e.g., Pulvomycin) | Elongation Factor Tu (EF-Tu) | Target site mutations | Possible | Shared molecular target. A mutation in EF-Tu conferring resistance to one may affect the binding of the other.[4] |
Note: This table is based on the current understanding of antibiotic mechanisms of action and resistance. Experimental validation is crucial.
Experimental Protocols for Cross-Resistance Studies
To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination against a Panel of Resistant Strains
Objective: To assess the activity of this compound against bacterial strains with well-characterized resistance to other antibiotic classes.
Methodology:
-
Bacterial Strains: A panel of isogenic strains, each with a known resistance mechanism to a specific antibiotic (e.g., erm-positive Staphylococcus aureus for macrolide resistance, MRSA for β-lactam resistance), and their corresponding susceptible parent strains should be used.
-
MIC Assay: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Data Analysis: Compare the MIC values of this compound against the resistant strains to those against the susceptible parent strains. A significant increase in the MIC for the resistant strain would indicate cross-resistance.
Checkerboard Assay
Objective: To systematically evaluate the interaction between this compound and other antibiotics, identifying synergistic, additive, indifferent, or antagonistic effects. This can also reveal cross-resistance patterns.
Methodology:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of two antibiotics.[8][9][10][11][12]
-
Serially dilute Antibiotic A (e.g., this compound) horizontally across the columns.
-
Serially dilute Antibiotic B (e.g., a macrolide) vertically down the rows.
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4.0: Antagonism
-
-
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound alone and in combination with other antibiotics over time, providing a dynamic view of their interaction.[13][][15][16]
Methodology:
-
Experimental Setup: Prepare flasks containing a standardized bacterial culture in broth.
-
Antibiotic Addition: Add antibiotics at specific concentrations (e.g., 1x or 2x MIC) to the flasks, including a no-antibiotic control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. A ≥ 2-log10 decrease in CFU/mL compared to the most active single agent indicates synergy. A ≥ 2-log10 increase suggests antagonism.
Visualizing Pathways and Workflows
Mechanism of Action and Resistance of Thiopeptides
Caption: Mechanism of action and resistance for different thiopeptide classes.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard assay to assess antibiotic interactions.
Conclusion
This compound, as a thiopeptide antibiotic, holds considerable promise, particularly due to its potential to circumvent existing resistance mechanisms. Based on its likely mechanism of action targeting EF-Tu, significant cross-resistance with the majority of clinically used antibiotic classes is not anticipated. However, rigorous experimental validation using the protocols outlined in this guide is essential to definitively establish its cross-resistance profile. Such studies will be instrumental in guiding the future clinical development and positioning of this compound in the fight against antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-resistance to lincosamides, streptogramins A and pleuromutilins in Streptococcus agalactiae isolates from the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide - Wikipedia [en.wikipedia.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Molecular basis of resistance to macrolides, lincosamides and streptogramins in Staphylococcus hominis strains isolated from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. toku-e.com [toku-e.com]
A Comparative Guide to the In Vivo Efficacy of Amythiamicin B and Linezolid in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the thiopeptide antibiotic, Amythiamicin B, and the oxazolidinone antibiotic, linezolid, in mouse models of bacterial infection. The objective is to present available experimental data to inform preclinical research and drug development decisions.
Introduction and Mechanism of Action
This compound is a thiopeptide antibiotic produced by Amycolatopsis sp. MI481-42F4. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides known for their activity against Gram-positive bacteria. While the precise mechanism of this compound is not extensively detailed in publicly available literature, thiopeptide antibiotics generally inhibit bacterial protein synthesis. They typically bind to the 50S ribosomal subunit, interfering with the function of elongation factors, such as EF-Tu. This disruption of the protein synthesis machinery ultimately leads to bacterial cell death.
Linezolid is a synthetic antibiotic and the first clinically available oxazolidinone. It is widely used for the treatment of serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial protein translation.
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound action.
Caption: Mechanism of action of linezolid.
In Vivo Efficacy Data
A comprehensive search of the scientific literature did not yield any publicly available in vivo efficacy data for this compound in mouse models of infection. The available information is limited to its discovery and in vitro activity against Gram-positive bacteria.
In contrast, the in vivo efficacy of linezolid has been extensively studied and documented in various murine infection models. The following sections summarize key findings from these studies.
Linezolid Efficacy in a Murine Hematogenous Pulmonary Infection Model with MRSA
This model evaluates the efficacy of antibiotics in a systemic infection that seeds in the lungs.
Experimental Protocol:
-
Animal Model: Immunocompromised mice.
-
Infection: Intravenous injection of methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: Linezolid administered at 100 mg/kg/day.
-
Endpoints: Bacterial load in the lungs (log10 CFU/ml) and survival rate over 10 days.
Quantitative Data Summary:
| Treatment Group | Mean Bacterial Load in Lungs (log10 CFU/ml) | Survival Rate (10 days) |
| Untreated Control | 7.75 ± 0.37 | Not reported in detail, but significantly lower |
| Linezolid | 6.39 ± 0.48 | 85% |
| Vancomycin | 7.25 ± 0.88 | 40-45% |
| Teicoplanin | 6.91 ± 0.69 | 40-45% |
Data from a study on hematogenous pulmonary infection with MRSA and VISA.
Linezolid significantly reduced the number of viable bacteria in the lungs compared to the untreated control and vancomycin[1]. Furthermore, linezolid significantly improved the survival rate of immunocompromised mice infected with vancomycin-insensitive S. aureus (VISA) compared to both vancomycin and teicoplanin[1].
Linezolid Efficacy in Murine Skin and Soft Tissue Infection Models
These models are crucial for evaluating treatments for skin and soft tissue infections (SSTIs), which are common manifestations of S. aureus infections.
Experimental Protocol (Thigh Infection Model):
-
Animal Model: Immunocompetent and neutropenic mice.
-
Infection: Intramuscular injection of S. aureus into the thigh muscle.
-
Treatment: Linezolid administered at various doses, twice daily (b.i.d).
-
Endpoint: Reduction in bacterial load (log10 CFU) from the baseline inoculum.
Quantitative Data Summary (Neutropenic Mouse Thigh Infection):
| Treatment Dose (mg/kg, b.i.d) | Bacterial Kill (log10) from Baseline |
| 100 | > 1 |
In a neutropenic mouse thigh infection model, a linezolid dose of 100 mg/kg, administered twice daily, was required to achieve a greater than 1 log10 reduction in bacterial count from the initial inoculum[2][3]. The dose required for a similar effect in immunocompetent mice was five times lower, highlighting the importance of the host's immune system in resolving the infection[2][3].
Linezolid Efficacy in a Murine Groin Abscess Model
This model simulates a localized, encapsulated infection.
Experimental Protocol:
-
Animal Model: Immunocompetent mice.
-
Infection: Subcutaneous injection of S. aureus in the groin to form an abscess.
-
Treatment: Linezolid administered at 100 mg/kg, twice daily (b.i.d).
-
Endpoint: Change in bacterial load (log10 CFU) from the baseline inoculum over time.
Quantitative Data Summary:
| Treatment Duration | Effect | Bacterial Kill (log10) from Baseline |
| 2 days | Static | ~0 |
| 4 days | Bactericidal | ~1 |
In a murine groin abscess model, a linezolid dose of 100 mg/kg b.i.d. produced a static effect after two days of treatment. However, with continued treatment for four days, it demonstrated a bactericidal effect, resulting in approximately a 1 log10 reduction in bacterial count from the baseline inoculum[2][3].
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
This comparative guide highlights a significant disparity in the available in vivo efficacy data between this compound and linezolid. Linezolid has a robust and well-documented profile of in vivo efficacy against clinically relevant Gram-positive pathogens, particularly MRSA, in a variety of murine infection models. The data consistently demonstrates its ability to reduce bacterial burden and improve survival, providing a strong basis for its clinical use.
Conversely, there is a notable absence of publicly available in vivo efficacy data for this compound. While its classification as a thiopeptide antibiotic suggests a potential mechanism of action involving the inhibition of protein synthesis, its performance in animal models of infection remains to be elucidated. Therefore, a direct, data-driven comparison of the in vivo efficacy of this compound and linezolid is not possible at this time. Further preclinical studies are essential to determine the in vivo potential of this compound and to understand how it compares to established antibiotics like linezolid. For researchers and drug development professionals, linezolid serves as a well-characterized benchmark for the in vivo efficacy of novel anti-MRSA agents, while this compound represents an early-stage compound requiring comprehensive preclinical evaluation.
References
- 1. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models [mdpi.com]
A Comparative Analysis of Thiopeptide Biosynthetic Gene Clusters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biosynthetic gene clusters (BGCs) of different thiopeptides, supported by experimental data. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity, making their biosynthetic pathways a key area of interest for novel antibiotic development.
This guide delves into the genetic architecture of several well-characterized thiopeptide BGCs, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the investigation of these complex pathways are also provided, alongside visualizations of the biosynthetic logic and gene cluster organization.
Comparative Data of Thiopeptide Biosynthetic Gene Clusters
The following table summarizes key quantitative data for the BGCs of five representative thiopeptides: thiostrepton, siomycin A, TP-1161, micrococcin P1, and lactazole. These have been selected to represent the diversity within the thiopeptide family.
| Feature | Thiostrepton | Siomycin A | TP-1161 | Micrococcin P1 | Lactazole |
| BGC Size (kb) | ~21 | ~22 | ~16 | ~11 | 9.8[1] |
| Number of ORFs | ~20 | ~23 | 13[2] | 12 | 9 |
| Precursor Peptide | TsrA | SioA | TpaA | TclA-like | LazA[1] |
| Total Length (aa) | 58[3] | 61[3] | 48[2] | 52[3] | 58 |
| Leader Peptide (aa) | 41[3] | 44[3] | 33[2] | 38 | 34 |
| Core Peptide (aa) | 17[3] | 17[3] | 15[2] | 14 | 24 |
Core Biosynthetic Logic and Gene Organization
Thiopeptide biosynthesis follows a conserved pathway involving the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications. These modifications are catalyzed by a suite of enzymes encoded within the BGC. The core modifications include the formation of thiazole rings from cysteine residues, dehydration of serine and threonine residues to dehydroamino acids, and a characteristic [4+2] cycloaddition reaction that forms a central nitrogen-containing heterocycle (e.g., pyridine, piperidine).
Generalized Thiopeptide Biosynthetic Pathway
The following diagram illustrates the general workflow of thiopeptide biosynthesis, from the precursor peptide to the mature antibiotic.
Caption: Generalized biosynthetic pathway of thiopeptides.
Comparative Organization of Thiopeptide BGCs
The genetic organization of thiopeptide BGCs, while sharing a core set of genes, exhibits notable variations. The following diagram compares the BGCs of thiostrepton, TP-1161, and lactazole, highlighting the conserved core biosynthetic genes and the diversity in tailoring and regulatory genes.
Caption: Comparative organization of selected thiopeptide BGCs.
Experimental Protocols
The study of thiopeptide biosynthesis involves a combination of bioinformatics, molecular genetics, and biochemical techniques. Below are detailed methodologies for key experiments.
Genome Mining for Thiopeptide BGCs
This protocol outlines a typical workflow for identifying putative thiopeptide BGCs from genomic data.
Objective: To identify and annotate thiopeptide BGCs in bacterial genomes.
Methodology:
-
Sequence Acquisition: Obtain the genome sequence of the target microorganism in FASTA format.
-
BGC Prediction: Submit the genome sequence to a specialized genome mining tool such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Identification of Thiopeptide-Specific Genes: Look for the presence of genes encoding key thiopeptide biosynthetic enzymes, including:
-
YcaO-domain containing proteins (cyclodehydratases).
-
Lantibiotic-like dehydratases (e.g., LanB-like proteins).
-
Proteins belonging to the Ocin-ThiF-like family.
-
A [4+2] cycloaddition enzyme (often annotated as a dehydrogenase or a protein of unknown function).
-
A precursor peptide gene, typically encoding a small protein with a high content of Cys, Ser, and Thr residues in the C-terminal region.
-
-
Manual Annotation and Comparison: Manually inspect the predicted BGC for the presence of all necessary components for thiopeptide biosynthesis. Compare the gene organization with known thiopeptide BGCs to predict the potential structure of the produced thiopeptide.
Heterologous Expression of a Thiopeptide BGC
This protocol describes the expression of a cloned BGC in a heterologous host, a common strategy to produce and characterize the encoded thiopeptide.
Objective: To express a thiopeptide BGC in a genetically tractable host and detect the production of the corresponding thiopeptide.
Methodology:
-
BGC Cloning: Clone the entire thiopeptide BGC into a suitable expression vector (e.g., a cosmid or a BAC). This can be achieved through PCR amplification, Gibson assembly, or transformation-associated recombination (TAR) cloning.
-
Host Strain Selection: Choose a suitable heterologous host, typically a well-characterized Streptomyces strain such as S. coelicolor or S. lividans, which is known to be a good producer of secondary metabolites and is amenable to genetic manipulation.
-
Transformation: Introduce the expression construct into the chosen host strain via conjugation or protoplast transformation.
-
Cultivation and Fermentation: Cultivate the recombinant host strain under various fermentation conditions (media composition, temperature, aeration) to induce the expression of the BGC.
-
Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate, butanol).
-
Detection and Characterization: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of the target thiopeptide. Further purification and structural elucidation can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Reconstitution of Thiopeptide Biosynthesis
This protocol details the in vitro reconstitution of the biosynthetic pathway, allowing for the detailed biochemical characterization of individual enzymes.
Objective: To biochemically characterize the function of individual enzymes in the thiopeptide biosynthetic pathway.
Methodology:
-
Protein Expression and Purification: Individually clone the genes encoding the biosynthetic enzymes into expression vectors and overexpress them in a suitable host, such as E. coli. Purify the recombinant proteins to homogeneity using affinity chromatography (e.g., Ni-NTA).
-
Precursor Peptide Synthesis: Synthesize the precursor peptide, either chemically or by expressing and purifying it as a fusion protein.
-
In Vitro Reactions: Set up in vitro reactions containing the purified precursor peptide and a subset of the purified biosynthetic enzymes in a suitable buffer with necessary cofactors (e.g., ATP, FMN).
-
Reaction Analysis: Analyze the reaction products by mass spectrometry (e.g., MALDI-TOF or LC-MS) to monitor the step-wise modification of the precursor peptide.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) of individual enzymes by varying the substrate concentrations and measuring the initial reaction rates.
The following diagram illustrates a typical experimental workflow for the investigation of a novel thiopeptide BGC.
Caption: Experimental workflow for thiopeptide BGC investigation.
References
- 1. Minimal lactazole scaffold for in vitro thiopeptide bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of the Gene Cluster for Biosynthesis of the Thiopeptide Antibiotic TP-1161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of Amythiamicin B for prokaryotic vs. eukaryotic ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Amythiamicin B's selectivity for prokaryotic versus eukaryotic ribosomes. Drawing upon available data for this compound and its close analogs, this document outlines the methodologies to quantitatively assess this selectivity and presents a comparative framework against other ribosome-targeting antibiotics.
Executive Summary
This guide details the experimental protocols necessary to determine the precise selectivity of this compound, including in vitro translation inhibition assays using both prokaryotic (E. coli S30 extract) and eukaryotic (rabbit reticulocyte lysate) systems. Furthermore, it provides a comparative overview of other antibiotics that target ribosomal function, highlighting the significance of targeting prokaryote-specific components like EF-Tu.
Data Presentation
Due to the absence of publicly available IC50 values for this compound, the following table presents data for the related compound, Amythiamicin D, and other antibiotics that target prokaryotic translation. This comparative data illustrates the typical selectivity profiles observed for antibiotics with different ribosomal targets.
Table 1: Comparative in vitro Inhibition of Prokaryotic and Eukaryotic Translation
| Antibiotic | Target | Prokaryotic System (IC50) | Eukaryotic System (IC50) | Selectivity Ratio (Eukaryotic IC50 / Prokaryotic IC50) |
| Amythiamicin D (analog) | Elongation Factor Tu (EF-Tu) | Potent Inhibition (Specific values not published) | No significant inhibition expected | High |
| Kirromycin | Elongation Factor Tu (EF-Tu) | ~0.1 µM | >100 µM | >1000 |
| Tetracycline | 30S Ribosomal Subunit (A-site) | ~1-5 µM | >100 µM | >20-100 |
| Chloramphenicol | 50S Ribosomal Subunit (Peptidyl transferase center) | ~1-10 µM | >100 µM | >10-100 |
| Anisomycin | 60S Ribosomal Subunit (Peptidyl transferase center) | >100 µM | ~0.1 µM | <0.01 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the cell-free translation system. The data presented here are approximate values collated from various studies for comparative purposes.
Experimental Protocols
To definitively evaluate the selectivity of this compound, the following experimental protocols are recommended:
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis in both prokaryotic and eukaryotic cell-free systems.
a) Prokaryotic IVTT Assay using E. coli S30 Extract
-
Principle: An E. coli S30 extract contains all the necessary machinery for transcription and translation. A reporter gene (e.g., luciferase or β-galactosidase) is transcribed and translated in the presence of varying concentrations of this compound. The inhibition of protein synthesis is quantified by measuring the reporter protein's activity.
-
Materials:
-
E. coli S30 extract
-
Plasmid DNA encoding a reporter gene (e.g., pBEST-luc)
-
Amino acid mixture
-
ATP and GTP
-
ATP regeneration system (e.g., creatine phosphate and creatine kinase)
-
This compound stock solution
-
Appropriate buffers and salts
-
Luciferase assay reagent or ONPG for β-galactosidase
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Prepare a master mix containing the S30 extract, amino acids, energy sources, and buffers.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Add the reporter plasmid DNA to initiate the reaction.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction and measure the reporter protein activity.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
b) Eukaryotic IVTT Assay using Rabbit Reticulocyte Lysate
-
Principle: Similar to the prokaryotic assay, this method uses a rabbit reticulocyte lysate, which contains the components for eukaryotic translation.
-
Materials:
-
Rabbit reticulocyte lysate
-
In vitro transcribed and capped mRNA encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
This compound stock solution
-
Appropriate buffers and salts
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Prepare a master mix containing the rabbit reticulocyte lysate, amino acids, and buffers.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound. Include a no-drug control.
-
Add the reporter mRNA to initiate translation.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Measure the reporter protein activity.
-
Calculate the IC50 value as described for the prokaryotic assay.
-
Ribosome Binding Assay
This assay directly measures the binding affinity of this compound to prokaryotic and eukaryotic ribosomes.
-
Principle: Radiolabeled this compound is incubated with purified ribosomes. The ribosome-antibiotic complexes are then separated from the unbound antibiotic, and the amount of bound radioactivity is measured.
-
Materials:
-
Purified prokaryotic (70S) and eukaryotic (80S) ribosomes
-
Radiolabeled this compound (e.g., [³H]-Amythiamicin B)
-
Binding buffer
-
Nitrocellulose filters
-
Scintillation counter
-
-
Procedure:
-
Incubate a fixed concentration of radiolabeled this compound with increasing concentrations of either 70S or 80S ribosomes in the binding buffer.
-
After reaching equilibrium, filter the mixture through nitrocellulose filters. Ribosomes and bound antibiotic will be retained on the filter.
-
Wash the filters to remove unbound antibiotic.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the dissociation constant (Kd) for the interaction with each type of ribosome.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Comparative Analysis of Synthetic Amythiamicin B Analogs: An Uncharted Territory in Antibacterial Drug Discovery
Despite the promising antibacterial potential of the natural thiopeptide antibiotic Amythiamicin B, a comprehensive comparative analysis of the antibacterial spectrum of its synthetic analogs remains a largely unexplored area of research. While the total synthesis of this compound and its naturally occurring counterparts has been achieved, publicly available data on the synthesis and systematic antibacterial evaluation of a diverse range of synthetic analogs is currently scarce.
This compound, a member of the thiopeptide family of antibiotics, has demonstrated activity primarily against Gram-positive bacteria, including multi-drug resistant strains.[1] This has made it an attractive scaffold for medicinal chemists to explore for the development of new antibacterial agents. However, the creation of a detailed comparison guide, as envisioned for researchers and drug development professionals, is hampered by the lack of published studies that systematically synthesize and evaluate a series of this compound analogs. Such studies are crucial for establishing structure-activity relationships (SAR), which are fundamental to understanding how chemical modifications to the core structure of this compound influence its antibacterial potency and spectrum.
While the total syntheses of Amythiamicins A, B, and C have been reported, these publications primarily focus on the synthetic chemistry rather than a detailed biological comparison of a library of analogs.[2] The endeavor of total synthesis is a critical first step, paving the way for the generation of analogs with modified properties. However, without subsequent studies that systematically test these analogs against a panel of clinically relevant bacteria, a comparative guide cannot be constructed.
For a meaningful comparison, quantitative data from standardized antibacterial assays are essential. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A comprehensive study would typically present MIC values for a range of synthetic analogs against a panel of both Gram-positive and Gram-negative bacteria. This data, when organized into clear, structured tables, would allow for an objective comparison of the performance of different analogs.
Future Directions and the Path Forward
To address this knowledge gap and enable the creation of valuable comparison guides for the scientific community, future research efforts should focus on the following:
-
Systematic Synthesis of Analog Libraries: A focused effort is needed to synthesize a diverse library of this compound analogs. Modifications could be targeted at various positions of the molecule, such as the pyridine core, the thiazole rings, and the amino acid side chains, to probe their impact on antibacterial activity.
-
Comprehensive Antibacterial Screening: These newly synthesized analogs must be subjected to rigorous antibacterial testing against a broad panel of bacterial pathogens. This should include clinically important Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), as well as a selection of Gram-negative bacteria to explore any potential expansion of the antibacterial spectrum.
-
Detailed Publication of Data: The results of these studies, including detailed experimental protocols and the complete set of MIC data, should be published in peer-reviewed journals to make the information accessible to the wider scientific community.
The development of such a dataset would not only facilitate the creation of informative comparison guides but also significantly advance the understanding of the SAR of the Amythiamicin class of antibiotics, ultimately aiding in the design of more potent and broad-spectrum antibacterial agents.
Hypothetical Experimental Workflow
Should such a study be undertaken, a typical experimental workflow for determining the antibacterial spectrum of synthetic this compound analogs would likely follow the steps outlined in the diagram below. This visualization, generated using the DOT language, illustrates the logical progression from compound synthesis to data analysis.
References
Safety Operating Guide
Proper Disposal of Amythiamicin B: A Guide for Laboratory Professionals
The proper disposal of Amythiamicin B, a potent antibiotic with cytotoxic properties, is crucial for ensuring laboratory safety and environmental protection. As a compound used in research and drug development, adherence to strict disposal protocols is essential to mitigate risks to researchers and the surrounding ecosystem. This guide provides detailed procedures for the safe handling and disposal of this compound waste, drawing from established guidelines for cytotoxic and hazardous compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat or gown, safety goggles or a face shield, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.
Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. All materials that have come into contact with the compound must be treated as hazardous waste.
Types of Waste and Collection Procedures:
-
Solid Waste: This category includes contaminated consumables such as pipette tips, centrifuge tubes, gloves, bench paper, and empty vials. These items should be collected in a designated, leak-proof, and puncture-resistant container that is clearly labeled with a cytotoxic/hazardous waste symbol. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including experimental media, stock solutions, and cleaning rinsates, must be collected in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as cytotoxic/hazardous waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of immediately into a designated sharps container that is specifically marked for cytotoxic waste.
Disposal Procedures
The ultimate disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The standard and required method for the disposal of cytotoxic waste is high-temperature incineration.[1]
Step-by-Step Disposal Protocol:
-
Containment: Ensure all this compound waste is securely contained in the appropriate, labeled containers as described above.
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Waste," and should identify the primary contents (this compound).
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste. EHS professionals are trained in the proper handling and transportation of hazardous materials to a licensed disposal facility.
-
Documentation: Maintain a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Container Type | Rigid, leak-proof, and puncture-resistant | Prevents spills, leaks, and sharps injuries. |
| Waste Labeling | "Cytotoxic Waste" or "Hazardous Waste" with contents listed | Ensures proper identification and handling by all personnel. |
| PPE Requirement | Lab coat/gown, safety goggles/face shield, chemical-resistant gloves | Minimizes personal exposure to the hazardous compound. |
| Final Disposal Method | High-temperature incineration | Ensures the complete destruction of the cytotoxic compound.[1] |
Experimental Protocols for Decontamination
In the event of a spill, a prepared spill kit containing absorbent materials, decontamination solutions, and appropriate PPE should be readily available.
Spill Decontamination Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a gown, double gloves, and a face shield.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Decontaminate: For a solid spill, gently cover it with a damp absorbent pad to avoid raising dust. For a liquid spill, apply an appropriate decontamination solution (e.g., a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol and then water, though the efficacy on this compound should be verified if possible) to the absorbent material and the surrounding area. Allow for sufficient contact time.
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in the designated cytotoxic waste container.
-
Final Cleaning: Thoroughly clean the spill area again with a fresh decontamination solution.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, and complete any necessary documentation.
Disclaimer: The information provided here is based on general best practices for the handling and disposal of cytotoxic and hazardous compounds. Researchers must consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and always adhere to their institution's established safety protocols and waste disposal procedures.
Caption: Workflow for the proper disposal of this compound waste.
References
Safe Handling and Disposal of Amythiamicin B: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Logistical Information
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Amythiamicin B. As a thiopeptide antibiotic, this compound should be handled with care, assuming it is a potent and potentially hazardous compound. The following procedures are based on best practices for managing cytotoxic and potent pharmaceutical agents in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[1][2][3] | Prevents dermal absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Gown | Disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.[1][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][4] | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment system.[5] | Prevents inhalation of aerosolized powder. |
| Additional Protection | Disposable head and shoe covers should be used to minimize the spread of contamination.[1][4] | Prevents contamination of hair and personal footwear. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, a ventilated enclosure, or a glove box to minimize inhalation exposure.[6][7]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.[6]
2. Weighing and Reconstitution:
-
Weighing: Use an enclosed balance or a balance placed within a ventilated enclosure to prevent the dispersal of the powder.[6] Use weigh boats to minimize spillage.[6]
-
Reconstitution: If dissolving the powder, handle the solution over a disposable bench cover.[6] Once in solution, the risk of aerosolization is reduced, but appropriate PPE should still be worn.[6]
3. General Handling:
-
Avoid Contamination: Keep containers of this compound closed when not in use.[6]
-
Hygiene: Wash hands thoroughly before and after handling the compound, even after wearing gloves.[8]
-
Spill Management: A spill kit should be readily available in all areas where this compound is handled.[9] In case of a spill, follow established institutional procedures for hazardous material cleanup.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.
-
Solid Waste:
-
All disposable PPE (gloves, gowns, shoe covers, etc.), weigh boats, and other contaminated materials should be considered cytotoxic waste.
-
Segregate and double-bag this waste in clearly labeled, sealed containers for hazardous materials.[5]
-
-
Liquid Waste:
-
Empty Containers:
-
Empty vials and containers should be rinsed with a suitable solvent (if safe and appropriate), and the rinsate collected as hazardous waste. The empty container should then be disposed of as hazardous waste.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling a potent powdered compound like this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. publications.ashp.org [publications.ashp.org]
- 3. osha.gov [osha.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. labproinc.com [labproinc.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. jmatonline.com [jmatonline.com]
- 12. dovepress.com [dovepress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
